2H-1-Benzopyran-2-one, 6-amino-5-nitro-
Description
BenchChem offers high-quality 2H-1-Benzopyran-2-one, 6-amino-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 6-amino-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-amino-5-nitrochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c10-6-2-3-7-5(9(6)11(13)14)1-4-8(12)15-7/h1-4H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQBMMXSOMEAJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C(=C(C=C2)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00550838 | |
| Record name | 6-Amino-5-nitro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109143-64-8 | |
| Record name | 6-Amino-5-nitro-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00550838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Intricate Photophysical Landscape of 6-Amino-5-Nitrocoumarin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the photophysical properties of 6-amino-5-nitrocoumarin derivatives, a class of fluorophores with significant potential in biological imaging and sensing. While direct, comprehensive data for the 6-amino-5-nitro substitution pattern is limited in publicly available literature, this document synthesizes information from closely related 6-aminocoumarin and 6-nitrocoumarin analogs to provide a predictive overview of their characteristics. This guide also outlines detailed experimental protocols for their photophysical characterization and visualizes key experimental and logical workflows.
Core Photophysical Properties: A Data-Driven Summary
The photophysical properties of coumarin derivatives are exquisitely sensitive to their substitution pattern. The introduction of an electron-donating group (EDG) at the 6-position, such as an amino group, and an electron-withdrawing group (EWG), such as a nitro group, is expected to induce significant intramolecular charge transfer (ICT) upon photoexcitation. This ICT character profoundly influences the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
The fluorescence of 6-aminocoumarin itself is noted to be weak and significantly red-shifted compared to its 7-amino counterparts, a phenomenon attributed to an excited state with substantial charge separation.[1] Conversely, 6-nitrocoumarin is essentially non-fluorescent but can be enzymatically reduced to the fluorescent 6-aminocoumarin, making it a useful fluorogenic probe.[2][3][4] Therefore, it is anticipated that 6-amino-5-nitrocoumarin derivatives would exhibit weak intrinsic fluorescence due to quenching by the nitro group. However, they hold promise as fluorogenic probes responsive to specific enzymatic activity, such as nitroreductases.
For comparative purposes, the following tables summarize the photophysical properties of various 6-substituted coumarin derivatives.
Table 1: Photophysical Properties of 6-Aryl-Coumarin Derivatives in Chloroform.[5]
| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Φf |
| 4a | 362 | 444 | 5186 | 0.23 |
| 4b | 380 | 471 | 5021 | 0.45 |
| 4c | 385 | 532 | 7111 | 0.38 |
| 4e | 381 | 499 | 6201 | 0.65 |
| 4f | 385 | 512 | 6321 | 0.72 |
| 5a | 380 | 485 | 5677 | 0.15 |
| 5b | 398 | 525 | 6105 | 0.28 |
Note: Φf values were calculated using rhodamine 6G as a reference.[5]
Table 2: Emission Wavelengths of Selected 6-Aryl-Coumarin Derivatives in Various Solvents.[5]
| Compound | Chloroform (nm) | Dichloromethane (nm) | Acetonitrile (nm) | Methanol (nm) |
| 4a | 444 | 450 | 465 | 475 |
| 4b | 471 | 475 | 490 | 500 |
| 4c | 532 | 535 | 550 | 560 |
| 4e | 499 | 505 | 520 | 530 |
| 4f | 512 | 518 | 535 | 545 |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize the photophysical properties of 6-amino-5-nitrocoumarin derivatives.
Steady-State Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima (λabs and λem), and the Stokes shift.
Methodology:
-
Sample Preparation: Prepare stock solutions of the coumarin derivative in a high-purity solvent (e.g., spectroscopic grade DMSO or ethanol) at a concentration of 1-5 mM. From the stock solution, prepare a series of dilutions in the desired solvent or buffer to obtain absorbances in the range of 0.01 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum from 250 nm to 600 nm against a solvent blank.
-
Identify the wavelength of maximum absorption (λabs).
-
-
Fluorescence Spectroscopy:
-
Use a calibrated spectrofluorometer.
-
Excite the sample at its λabs.
-
Record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to a point where the emission intensity returns to baseline.
-
Identify the wavelength of maximum emission (λem).
-
The Stokes shift is calculated as the difference in wavenumbers between the absorption and emission maxima.
-
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
Objective: To determine the efficiency of fluorescence emission.
Methodology:
-
Reference Standard: Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).
-
Sample and Standard Preparation: Prepare a series of five dilutions for both the sample and the reference standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Record the absorption spectra for all solutions.
-
Record the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectra for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield is calculated using the following equation: Φf,sample = Φf,ref * (Gradsample / Gradref) * (nsample2 / nref2) where Grad is the gradient of the plot and n is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Use a time-correlated single photon counting (TCSPC) system.
-
Sample Preparation: Prepare a dilute solution of the coumarin derivative with an absorbance of approximately 0.1 at the excitation wavelength.
-
Data Acquisition:
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the absorption maximum.
-
Collect the fluorescence decay profile at the emission maximum.
-
Record an instrument response function (IRF) using a scattering solution (e.g., ludox).
-
-
Data Analysis:
-
Deconvolute the IRF from the measured fluorescence decay.
-
Fit the decay curve to a single or multi-exponential decay model to obtain the fluorescence lifetime(s).
-
Visualizing Workflows and Pathways
Experimental Workflow for Photophysical Characterization
Caption: Workflow for photophysical characterization.
Signaling Pathway: Fluorogenic Detection of Nitroreductase Activity
6-Nitrocoumarin derivatives can act as fluorogenic probes for the detection of nitroreductase enzymes, which are often overexpressed in hypoxic tumor cells and certain bacteria. The non-fluorescent nitro-derivative is enzymatically reduced to the highly fluorescent amino-derivative, providing a "turn-on" fluorescence signal.
Caption: Nitroreductase detection mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure Analysis of a Substituted Nitro-Aminobenzopyran-2-one Derivative
Disclaimer: A comprehensive search of the scientific literature and crystallographic databases did not yield a publicly available crystal structure for 6-amino-5-nitro-2H-1-benzopyran-2-one. Therefore, this guide provides a detailed analysis of a closely related, structurally significant compound, 4-(6-chloro-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one , based on the crystallographic data published by Raja et al. in Acta Crystallographica Section E: Crystallographic Communications (2015). This analysis serves as a representative example of the crystallographic characterization of a complex coumarin derivative bearing both amino and nitro functionalities.
This technical guide is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed overview of the experimental protocols and crystallographic data for the aforementioned compound.
Experimental Protocols
The experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis are crucial for understanding the resulting crystal structure.
Synthesis and Crystallization
The title compound was synthesized via a three-component coupling reaction.[1] Equimolar amounts of 4-hydroxycoumarin, 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, and N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) were reacted in ethanol at room temperature for three hours, with triethylamine added as a catalyst.[1] The resulting product was obtained as a white solid with a yield of 83%.[1]
Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a chloroform solution.[2]
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a Bruker SMART APEXII CCD area-detector diffractometer.[2] Data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[2] The data collection was performed using ω and φ scans.[2] The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.[2]
Data Presentation
The crystallographic data provides quantitative insight into the molecular and crystal structure of the compound.
Crystal Data and Structure Refinement
The fundamental parameters of the crystal lattice and the details of the structure refinement are summarized in the table below.
| Parameter | Value[2] |
| Empirical Formula | C₂₃H₁₄Cl₄N₂O₇ · CHCl₃ |
| Formula Weight | 572.16 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.3716 (2) |
| b (Å) | 11.6435 (3) |
| c (Å) | 13.1018 (4) |
| α (°) | 86.455 (1) |
| β (°) | 88.251 (1) |
| γ (°) | 69.841 (1) |
| Volume (ų) | 1196.51 (6) |
| Z | 2 |
| Density (calculated) (Mg m⁻³) | 1.588 |
| Absorption Coefficient (mm⁻¹) | 0.54 |
| F(000) | 580 |
| Theta range for data collection (°) | 1.6 to 25.0 |
| Final R indices [I > 2σ(I)] | R₁ = not specified, wR₂ = not specified |
| R indices (all data) | R₁ = not specified, wR₂ = not specified |
Selected Bond Lengths and Angles
The following tables present a selection of key bond lengths and angles within the molecule, providing insight into its geometry.
Table 2: Selected Bond Lengths (Å) (Note: A comprehensive list of atomic coordinates and all bond lengths and angles can be found in the supporting information of the original publication.)
| Bond | Length (Å)[2] |
| Cl1—C18 | 1.734 (3) |
| O1—C14 | 1.365 (4) |
| O1—C22 | 1.378 (4) |
| N1—C9 | 1.439 (4) |
| N2—C11 | 1.328 (4) |
| O5—C8 | 1.218 (4) |
| O2—C1 | 1.221 (4) |
Table 3: Selected Bond Angles (°) (Note: A comprehensive list of atomic coordinates and all bond lengths and angles can be found in the supporting information of the original publication.)
| Angle | Value (°)[2] |
| C14—O1—C22 | 117.9 (2) |
| C11—N2—C12 | 126.8 (3) |
| O4—N1—C9 | 118.1 (3) |
| O3—N1—C9 | 118.9 (3) |
| O4—N1—O3 | 123.0 (3) |
| C2—C1—O2 | 126.3 (3) |
| C8—C13—C12 | 109.9 (2) |
Mandatory Visualizations
Diagrams are provided to visualize the experimental workflow and the structural relationships within the molecule.
Caption: Experimental workflow for the crystal structure determination.
Caption: Logical relationship of the core structural motifs.
Structural Insights
The crystal structure reveals several key features. The two chromene ring systems are nearly perpendicular to each other, with a dihedral angle of 85.61(10)° between their mean planes.[1] The central pyran ring adopts an envelope conformation.[1] The molecular structure is stabilized by an intramolecular N—H···O hydrogen bond.[1] In the crystal, molecules form inversion dimers through pairs of N—H···O hydrogen bonds.[1] These dimers are further linked by C—H···O hydrogen bonds and π–π stacking interactions, forming a three-dimensional supramolecular architecture.[1]
References
Spectroscopic and Synthetic Overview of Substituted Coumarins: A Guide for Researchers
Introduction
This technical guide addresses the spectroscopic characteristics of amino-nitro substituted coumarins, with a specific focus on the isomeric precursors of 6-amino-5-nitrocoumarin. Due to the absence of published experimental spectroscopic data for 6-amino-5-nitrocoumarin, this document provides a comprehensive overview of the available data for the closely related and synthetically relevant precursors: 6-nitrocoumarin and 6-aminocoumarin. This information serves as a valuable reference for researchers and professionals in drug development by offering insights into the expected spectral features and providing established synthetic methodologies.
Spectroscopic Data of Precursor Molecules
The following tables summarize the available spectroscopic data for 6-nitrocoumarin and 6-aminocoumarin, key intermediates in the potential synthesis of 6-amino-5-nitrocoumarin.
6-Nitrocoumarin
Table 1: Spectroscopic Data for 6-Nitrocoumarin
| Spectroscopy | Data |
| ¹H NMR (DMSO-d₆) | δ 8.74 (d, J=3Hz, 1H), 8.42 (dd, J=3, 9Hz, 1H), 8.24 (d, J=10Hz, 1H), 7.63 (d, J=9Hz, 1H), 6.70 (d, J=10Hz, 1H)[1] |
| IR (KBr Pellet) | Characteristic peaks for C=O (lactone), C=C (aromatic), and NO₂ stretching. |
| Mass Spec. (EI) | Molecular Ion (M⁺): m/z 191[2] |
| Molecular Formula | C₉H₅NO₄[2][3] |
| Molecular Weight | 191.14 g/mol [2][3] |
| Melting Point | 185.0-192.0 °C |
6-Aminocoumarin
Table 2: Spectroscopic Data for 6-Aminocoumarin
| Spectroscopy | Data |
| ¹H NMR | Data not explicitly detailed in the provided search results. Theoretical calculations for a related aminocoumarin have been performed.[4] |
| ¹³C NMR | Data not available in the provided search results. |
| IR | Data not explicitly detailed in the provided search results. Theoretical spectra for a related aminocoumarin have been generated.[5] |
| Mass Spec. (GC-MS) | Molecular Ion (M⁺): m/z 161.16[6] |
| Molecular Formula | C₉H₇NO₂[6] |
| Molecular Weight | 161.16 g/mol [6] |
Experimental Protocols
The synthesis of aminocoumarins typically proceeds through the nitration of a coumarin precursor followed by the reduction of the nitro group. While a specific protocol for 6-amino-5-nitrocoumarin is unavailable, the following general procedures for the synthesis of 6-nitrocoumarin and its subsequent reduction to 6-aminocoumarin are well-established.[7]
Synthesis of 6-Nitrocoumarin
A common method for the synthesis of 6-nitrocoumarin involves the nitration of coumarin.[1]
-
Procedure: Coumarin is treated with an excess of fuming nitric acid. The reaction is typically carried out overnight at room temperature. This process predominantly yields 6-nitrocoumarin.[1]
Synthesis of 6-Aminocoumarin
The reduction of a nitrocoumarin is a standard method to produce the corresponding aminocoumarin.[7]
-
Procedure: 6-nitrocoumarin is dissolved in a suitable solvent such as dioxane. The reduction can be achieved using iron powder in the presence of glacial acetic acid and water, followed by refluxing the mixture for several hours. The resulting aminocoumarin can then be isolated and purified.[7]
Synthetic and Analytical Workflow
The general pathway for the synthesis and characterization of an aminocoumarin from a coumarin precursor is illustrated below. This workflow outlines the key synthetic steps and the analytical techniques used to verify the structure of the intermediates and final product.
Caption: Synthetic and analytical workflow for aminocoumarins.
References
- 1. prepchem.com [prepchem.com]
- 2. 6-Nitrocoumarin [webbook.nist.gov]
- 3. 6-Nitro-2-benzopyrone | C9H5NO4 | CID 75944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. chemmethod.com [chemmethod.com]
Technical Guide: Fluorescence Quantum Yield of 6-amino-5-nitro-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticipated fluorescence properties of 6-amino-5-nitro-2H-1-benzopyran-2-one, a coumarin derivative. Due to the absence of specific experimental data for this compound in the current scientific literature, this document synthesizes information from structurally related compounds and established photophysical principles to provide a robust predictive overview. It also outlines a detailed experimental protocol for the determination of its fluorescence quantum yield.
Introduction to the Photophysical Properties of Substituted Coumarins
Coumarins are a well-established class of fluorescent molecules widely utilized as probes, sensors, and labels in various scientific disciplines. Their photophysical properties, including fluorescence quantum yield (Φf), are highly sensitive to the nature and position of substituents on the benzopyran-2-one core.
The target molecule, 6-amino-5-nitro-2H-1-benzopyran-2-one, possesses two key functional groups that are expected to significantly influence its fluorescence:
-
6-Amino Group: The amino group at the 6-position is an electron-donating group, which generally enhances fluorescence in coumarin systems. 6-aminocoumarin is a known fluorophore.
-
5-Nitro Group: The nitro group at the 5-position is a strong electron-withdrawing group. Such groups are well-documented to act as fluorescence quenchers, often leading to a significant decrease in the quantum yield.
Therefore, it is anticipated that the fluorescence quantum yield of 6-amino-5-nitro-2H-1-benzopyran-2-one will be substantially lower than that of 6-aminocoumarin due to the quenching effect of the adjacent nitro group.
Data Presentation: Photophysical Properties of a Structurally Related Compound
To provide a relevant benchmark, the following table summarizes the known photophysical data for 6-aminocoumarin. This data serves as a reference point for the anticipated, though likely quenched, fluorescence of the title compound.
| Compound Name | Excitation Max (λex) | Emission Max (λem) | Fluorescence Quantum Yield (Φf) | Solvent | Reference Standard |
| 6-aminocoumarin | ~330 nm | ~460 nm | Data not explicitly available, but it is fluorescent. | Not specified | Not specified |
Note: While 6-aminocoumarin is known to be fluorescent, a specific quantum yield value was not found in the reviewed literature. 6-nitrocoumarin is used as a fluorogenic substrate which becomes fluorescent upon reduction to 6-aminocoumarin, implying 6-nitrocoumarin itself is non-fluorescent or very weakly fluorescent.[1]
Experimental Protocol: Determination of Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield is the comparative method, which involves using a well-characterized standard with a known quantum yield.
3.1. Materials and Reagents
-
6-amino-5-nitro-2H-1-benzopyran-2-one (sample)
-
Quinine sulfate in 0.1 M H₂SO₄ (Standard, Φf = 0.54) or other suitable standard (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile)
-
Volumetric flasks
-
Quartz cuvettes (1 cm path length)
3.2. Instrumentation
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
3.3. Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the standard in the chosen solvent.
-
Preparation of Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all working solutions. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all working solutions using the same excitation wavelength for both the sample and the standard. The emission should be recorded over the entire fluorescence range.
-
Data Analysis:
-
Integrate the area under the fluorescence emission spectrum for each solution.
-
The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
Where:
-
Φf_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and standard, respectively.
-
A_sample and A_std are the absorbances of the sample and standard at the excitation wavelength, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively (if different solvents are used).
-
-
Visualization of Experimental Workflow and Logical Relationships
4.1. Experimental Workflow for Quantum Yield Determination
References
An In-depth Technical Guide on the Solvatochromic Effects on 6-amino-5-nitrocoumarin Fluorescence
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the principles, experimental methodologies, and expected photophysical behavior related to the solvatochromic effects on 6-amino-5-nitrocoumarin, a molecule with significant potential in fluorescent probe development. Due to the limited availability of specific experimental data for 6-amino-5-nitrocoumarin in peer-reviewed literature, this guide utilizes data from the structurally and electronically analogous solvatochromic dye, 4-amino-7-nitrobenzofurazan (NBD), to illustrate the key concepts. The underlying principles of solvatochromism in push-pull systems are directly applicable to 6-amino-5-nitrocoumarin.
Introduction to Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of a chromophore. In the context of fluorescence, solvatochromism manifests as a shift in the absorption and/or emission spectra of a fluorophore with a change in the polarity of the solvent.
For "push-pull" fluorophores like 6-amino-5-nitrocoumarin, which possess an electron-donating group (the 6-amino group) and a strong electron-withdrawing group (the 5-nitro group), the excited state is characterized by a significant intramolecular charge transfer (ICT). This ICT leads to a larger dipole moment in the excited state (μ_e) compared to the ground state (μ_g). In polar solvents, the solvent molecules reorient around the fluorophore to stabilize the more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap for fluorescence emission, resulting in a bathochromic (red) shift in the emission spectrum. This positive solvatochromism is a hallmark of such donor-acceptor systems.
Quantitative Photophysical Data (Analogous Compound: 4-amino-7-nitrobenzofurazan)
The following table summarizes the photophysical properties of 4-amino-7-nitrobenzofurazan (NBD), a dye with a similar push-pull electronic structure to 6-amino-5-nitrocoumarin, in a range of solvents with varying polarity. This data serves to exemplify the expected solvatochromic behavior.
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |
| Toluene | 2.38 | 470 | 515 | 1987 | - |
| 1,4-Dioxane | 2.21 | - | 520 | - | - |
| Tetrahydrofuran | 7.58 | - | 520 | - | - |
| Dichloromethane | 8.93 | 468 | 522 | 2269 | - |
| Acetone | 20.7 | - | 520 | - | - |
| Isopropanol | 19.9 | - | 524 | - | - |
| Acetonitrile | 37.5 | 460 | 530 | 2994 | - |
| Ethanol | 24.6 | 478 | 535 | 2348 | - |
| Methanol | 32.7 | 478 | 540 | 2589 | - |
| Dimethyl Sulfoxide | 46.7 | - | 530 | - | - |
Data compiled from various sources. Note that the quantum yield for NBD-amine adducts is known to be highly environment-sensitive and generally decreases in more polar, protic solvents.[1][2][3]
Experimental Protocols
This section details the methodologies for investigating the solvatochromic effects on a fluorescent compound like 6-amino-5-nitrocoumarin.
-
Fluorophore: Synthesize and purify 6-amino-5-nitrocoumarin to a high degree of purity.
-
Solvents: Use spectroscopic grade solvents with a wide range of polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).
-
Stock Solution: Prepare a concentrated stock solution of the fluorophore (e.g., 1 mM) in a non-volatile solvent in which it is highly soluble (e.g., DMSO or acetonitrile).
-
Working Solutions: From the stock solution, prepare dilute working solutions in each of the selected solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.[1]
-
Instrument: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Correction: Record a baseline spectrum for each solvent in a 1 cm path length quartz cuvette.
-
Measurement: Record the absorption spectrum of the working solution in each solvent over a relevant wavelength range (e.g., 250-600 nm).
-
Data Analysis: Determine the wavelength of maximum absorption (λ_abs) for the compound in each solvent.
-
Instrument: Use a calibrated spectrofluorometer.
-
Excitation: Excite the sample at its absorption maximum (λ_abs) in each respective solvent.
-
Emission Scan: Record the fluorescence emission spectrum over a wavelength range that covers the entire emission profile (e.g., from λ_abs + 10 nm to 700 nm).
-
Data Analysis: Determine the wavelength of maximum emission (λ_em) in each solvent. Calculate the Stokes shift in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) * 10⁷.
-
Standard: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region to the sample (e.g., fluorescein in 0.1 M NaOH, Φ_std = 0.925 or rhodamine 6G in ethanol, Φ_std = 0.950).[4]
-
Absorbance Matching: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Fluorescence Integration: Record the fluorescence emission spectrum for each solution and integrate the area under the emission curve.
-
Data Plotting: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
-
Calculation: The fluorescence quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)
where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent. The subscripts s and std refer to the sample and the standard, respectively.
Visualization of Solvatochromic Effect
The following diagrams illustrate the underlying principles of positive solvatochromism and a typical experimental workflow.
Caption: Energy level diagram illustrating positive solvatochromism.
Caption: Experimental workflow for solvatochromic analysis.
References
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]
- 4. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical DFT Studies on the Stability and Reactivity of Nitro-Coumarins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of theoretical Density Functional Theory (DFT) studies to elucidate the stability and reactivity of nitro-coumarins. Coumarins and their derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. The introduction of a nitro group can significantly modulate their electronic properties, and consequently, their reactivity and potential as therapeutic agents. DFT has emerged as a powerful tool to predict and understand the behavior of these molecules at the electronic level, offering insights that are complementary to experimental investigations.
Core Concepts in DFT Analysis of Nitro-Coumarins
DFT studies of nitro-coumarins primarily focus on understanding their electronic structure to predict their stability and reactivity. Key parameters investigated include geometric properties (bond lengths and angles), Frontier Molecular Orbitals (HOMO and LUMO), and various reactivity descriptors derived from these.
Stability: The stability of a molecule is often related to its HOMO-LUMO energy gap. A larger gap suggests higher stability and lower reactivity, as more energy is required to excite an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO)[1].
Reactivity: The reactivity of nitro-coumarins is assessed through global and local reactivity descriptors. Global descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) provide a general measure of the molecule's reactivity[1][2]. Local reactivity descriptors, like Fukui functions, help in identifying the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack[3].
Data Presentation: Key Computational Parameters of Nitro-Coumarins
The following tables summarize key quantitative data obtained from DFT studies on nitro-coumarins and related precursor molecules. These parameters are crucial for understanding their stability and reactivity profiles.
Table 1: Conceptual DFT Reactivity Indices for Coumarin and Nitrating Species. [2]
| Species | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |
| Coumarin | -4.19 | - | - | - |
| Coumarin:H₂SO₄ complex | -5.09 | - | 2.81 | 1.72 |
| Nitronium ion (NO₂⁺) | -16.18 | - | 14.01 | -11.70 |
Data calculated at the B3LYP/6-31G(d) level of theory.
Table 2: Selected Optimized Geometrical Parameters for a Representative Nitro-coumarin (N1). [4]
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-O1 | 1.375 |
| C2=O2 | 1.207 |
| C3=C4 | 1.353 |
| C4-C4a | 1.455 |
| C6-N1 | 1.472 |
| N1-O3 | 1.230 |
| N1-O4 | 1.230 |
| O1-C2-C3 | 117.8 |
| C2-C3-C4 | 122.3 |
| C3-C4-C4a | 122.0 |
| C5-C6-N1 | 119.2 |
Data calculated using the B3PW91/6-31G(d,p) method.
Experimental and Computational Protocols
The theoretical data presented in this guide are derived from specific computational methodologies. Understanding these protocols is essential for the replication and extension of these findings.
Protocol 1: DFT Calculations for Stability and Reactivity Analysis
This protocol outlines the typical computational steps for analyzing the stability and reactivity of nitro-coumarins.
-
Molecular Geometry Optimization: The initial structures of the nitro-coumarin molecules are optimized to find their most stable, lowest energy conformation. This is typically performed using a specific DFT functional and basis set, for example, B3LYP with a 6-311++G(d,p) basis set or B3PW91 with a 6-31G(d,p) basis set[4][5][6].
-
Frequency Calculations: To confirm that the optimized geometry corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Electronic Properties: From the optimized geometry, various electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of molecular stability[1].
-
Global Reactivity Descriptors: Parameters such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω) are calculated from the HOMO and LUMO energies[2].
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack[5][6].
-
-
Software: These calculations are typically performed using quantum chemistry software packages like Gaussian[3].
Protocol 2: Synthesis of 6-Nitro-2H-chromen-2-one
A common method for the synthesis of nitro-coumarins is through the nitration of a coumarin precursor.
-
Reaction Setup: Commercial coumarin is dissolved in a sulfuric acid solution.
-
Nitration: An equimolar amount of potassium nitrate is added to the solution.
-
Reaction Conditions: The mixture is stirred for 24 hours at room temperature.
-
Product Isolation: The reaction yields 6-nitro-2H-chromen-2-one, which is then isolated and purified[2]. The position of nitration can be influenced by reaction conditions such as temperature[7].
Visualizing Reaction Pathways
DFT studies are instrumental in elucidating reaction mechanisms. The electrophilic aromatic substitution (EAS) reaction for the nitration of coumarin has been theoretically investigated, revealing a two-step mechanism.
Caption: Electrophilic Aromatic Substitution Mechanism for Coumarin Nitration.
The above diagram illustrates the stepwise mechanism for the nitration of coumarin in the presence of sulfuric acid, as elucidated by Molecular Electron Density Theory (MEDT) studies[2]. The reaction proceeds through a transition state to form a tetrahedral cation intermediate, which then undergoes an irreversible proton elimination to yield the final 6-nitro-coumarin product[2].
Conclusion
Theoretical DFT studies provide invaluable insights into the stability and reactivity of nitro-coumarins. By calculating key electronic and geometric parameters, researchers can predict the behavior of these molecules, guiding synthetic efforts and the design of novel drug candidates. The combination of computational data with experimental validation offers a powerful approach for advancing the field of medicinal chemistry. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the research and development of coumarin-based therapeutics.
References
- 1. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
- 2. mdpi.com [mdpi.com]
- 3. asrjetsjournal.org [asrjetsjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. chemmethod.com [chemmethod.com]
Initial Biological Activity Screening of 6-amino-5-nitrocoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive strategy for the initial biological activity screening of the novel compound 6-amino-5-nitrocoumarin. Coumarin derivatives are a well-established class of heterocyclic compounds with a wide spectrum of pharmacological properties, including antimicrobial, antioxidant, and anticancer activities.[1][2][3] The introduction of amino and nitro substituents on the coumarin scaffold has been shown to modulate these biological effects.[4][5] This document provides detailed experimental protocols for a panel of in vitro assays to assess the antimicrobial, antioxidant, and cytotoxic potential of 6-amino-5-nitrocoumarin. Furthermore, it presents a proposed synthesis pathway for the compound and visual workflows to guide the experimental process. The information herein is intended to serve as a foundational resource for researchers initiating the investigation of this and structurally related compounds.
Synthesis of 6-amino-5-nitrocoumarin
The synthesis of 6-amino-5-nitrocoumarin can be approached through a multi-step process starting from coumarin. The key steps involve the nitration of the coumarin ring followed by the reduction of a nitro group to an amino group. The specific positioning of the nitro and amino groups at the 5 and 6 positions, respectively, requires careful control of reaction conditions.
A plausible synthetic route involves the nitration of a suitable coumarin precursor to introduce a nitro group at the 5-position, followed by a subsequent nitration to introduce a second nitro group, and then a selective reduction. A more direct approach, if a suitable starting material is available, would be the nitration of 6-aminocoumarin. However, the amino group is activating and may direct nitration to other positions. Therefore, a common strategy is to protect the amino group, perform the nitration, and then deprotect it.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthesis workflow for 6-amino-5-nitrocoumarin.
Experimental Protocol: Synthesis of 6-aminocoumarin from 6-nitrocoumarin
This protocol describes the reduction of 6-nitrocoumarin, a key intermediate.
Materials:
-
6-nitrocoumarin
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃) solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend 6-nitrocoumarin in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add concentrated HCl dropwise.
-
Continue refluxing for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Filter the mixture to remove the iron salts.
-
The filtrate, containing the 6-aminocoumarin, can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Antimicrobial Activity Screening
The antimicrobial potential of 6-amino-5-nitrocoumarin can be assessed against a panel of pathogenic bacteria and fungi. The agar well diffusion method is a widely used and effective technique for initial screening.
Experimental Protocol: Agar Well Diffusion Method
Materials:
-
Test compound (6-amino-5-nitrocoumarin)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Agar (for bacteria)
-
Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (e.g., DMSO or the solvent used to dissolve the compound)
Procedure:
-
Prepare sterile agar plates of Nutrient Agar for bacteria and Sabouraud Dextrose Agar for fungi.
-
Inoculate the surface of the agar plates with the respective microbial suspensions (adjusted to 0.5 McFarland standard).
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.
-
Similarly, add the positive and negative controls to separate wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
Data Presentation: Antimicrobial Activity
| Microorganism | Zone of Inhibition (mm) |
| Gram-positive Bacteria | |
| Staphylococcus aureus | Data |
| Bacillus subtilis | Data |
| Gram-negative Bacteria | |
| Escherichia coli | Data |
| Pseudomonas aeruginosa | Data |
| Fungi | |
| Candida albicans | Data |
| Aspergillus niger | Data |
| Controls | |
| Positive Control | Data |
| Negative Control | Data |
Antioxidant Activity Screening
The antioxidant capacity of 6-amino-5-nitrocoumarin can be evaluated using multiple assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
Materials:
-
Test compound (6-amino-5-nitrocoumarin)
-
DPPH solution (in methanol)
-
Methanol
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
In a 96-well microplate, add a defined volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or the positive control to the respective wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.
Experimental Workflow: Antioxidant Screening
Caption: Workflow for comprehensive antioxidant activity screening.
Data Presentation: Antioxidant Activity
| Assay | IC50 (µg/mL) or Equivalent Value |
| DPPH Radical Scavenging | Data |
| ABTS Radical Scavenging | Data |
| Ferric Reducing Antioxidant Power (FRAP) | Data |
| Positive Control (e.g., Ascorbic Acid) | Data |
Anticancer Activity Screening
The cytotoxic potential of 6-amino-5-nitrocoumarin against various cancer cell lines can be determined using the MTT assay, which measures cell viability.
Experimental Protocol: MTT Assay
Materials:
-
Test compound (6-amino-5-nitrocoumarin)
-
Cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer, HepG2 - liver cancer)
-
Normal cell line (for selectivity assessment, e.g., HEK293)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Potential Signaling Pathway Involvement
Coumarin derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation and is often dysregulated in cancer. Some coumarins have been shown to inhibit this pathway.[6]
Caption: Proposed inhibition of the PI3K/Akt signaling pathway by 6-amino-5-nitrocoumarin.
Data Presentation: Cytotoxic Activity
| Cell Line | IC50 (µM) |
| Cancer Cell Lines | |
| MCF-7 (Breast) | Data |
| A549 (Lung) | Data |
| HepG2 (Liver) | Data |
| Normal Cell Line | |
| HEK293 | Data |
| Positive Control (e.g., Doxorubicin) | Data |
Conclusion
This technical guide provides a framework for the initial biological evaluation of 6-amino-5-nitrocoumarin. The described protocols for antimicrobial, antioxidant, and anticancer screening will enable researchers to generate preliminary data on the bioactivity of this novel compound. The presented workflows and data tables offer a structured approach to experimentation and data organization. The findings from these initial screens will be instrumental in guiding further preclinical development and mechanistic studies. It is important to note that while this guide is based on established methodologies for coumarin derivatives, optimization of the protocols for the specific compound of interest may be necessary.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iscientific.org [iscientific.org]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Derivatization of 6-Aminocoumarin: A Gateway to Novel Bioactive Scaffolds
A Technical Guide for Researchers and Drug Development Professionals
The coumarin nucleus, a prominent scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Its inherent biological activities, coupled with the potential for diverse functionalization, make it an attractive starting point for drug discovery campaigns. Among its many substituted forms, 6-aminocoumarin, readily accessible from its 6-nitro precursor, presents a versatile platform for the synthesis of a wide array of derivatives with significant potential in oncology, infectious diseases, and beyond. This technical guide provides an in-depth exploration of the synthesis of novel coumarin derivatives starting from 6-aminocoumarin, detailing experimental protocols, summarizing key biological data, and visualizing relevant signaling pathways.
From Inception to Innovation: The Synthetic Pathway to 6-Aminocoumarin Derivatives
The journey to novel 6-aminocoumarin derivatives commences with the strategic introduction of a nitro group at the 6-position of the coumarin core, followed by its reduction to the key amino intermediate. This two-step process is fundamental and provides the foundation for subsequent derivatization.
Diagram of the Core Synthetic Strategy
Caption: Core synthetic workflow for generating 6-aminocoumarin derivatives.
Experimental Protocols: A Practical Guide
Detailed and reproducible experimental procedures are paramount in the synthesis of novel compounds. Below are representative protocols for the key synthetic steps.
Protocol 1: Synthesis of 6-Nitrocoumarin
This procedure outlines the nitration of coumarin to yield 6-nitrocoumarin.
Materials:
-
Coumarin
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beaker and Erlenmeyer flask
-
Filtration apparatus
Procedure:
-
In a flask, dissolve coumarin in concentrated sulfuric acid at 0°C with stirring.
-
Slowly add fuming nitric acid dropwise to the solution, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the mixture at room temperature for a specified duration (e.g., 2-4 hours) to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid, 6-nitrocoumarin, is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: Synthesis of 6-Aminocoumarin
This protocol details the reduction of 6-nitrocoumarin to 6-aminocoumarin.
Materials:
-
6-Nitrocoumarin
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or acetic acid
-
Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
Heating mantle or water bath
-
Reflux condenser
Procedure using Iron/HCl:
-
Suspend 6-nitrocoumarin in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Hot filter the reaction mixture to remove the iron sludge.
-
Neutralize the filtrate with a solution of sodium bicarbonate or sodium hydroxide to precipitate the 6-aminocoumarin.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent if necessary.
Protocol 3: Derivatization of 6-Aminocoumarin (Example: N-Acetylation)
This protocol provides an example of how the 6-amino group can be functionalized.
Materials:
-
6-Aminocoumarin
-
Acetic anhydride
-
Pyridine or sodium acetate
-
Glacial acetic acid (optional)
-
Stirring apparatus
Procedure:
-
Dissolve 6-aminocoumarin in glacial acetic acid or pyridine.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating for a few hours.
-
Pour the reaction mixture into cold water to precipitate the N-acetylated product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization.
Quantitative Data Summary
The biological evaluation of novel 6-aminocoumarin derivatives is crucial to understanding their therapeutic potential. The following tables summarize representative quantitative data for various biological activities.
Table 1: Anticancer Activity of 6-Substituted Coumarin Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 3-[(4-fluorobenzyl)sulfonyl]-6-nitro-2H-chromen-2-one | Hela, HepG2, H1299, HCT-116, MCF-7 | 18.1-32.6 | [1] |
| 5,7-dimethoxy-4-methyl-6-nitro-chromen-2-one | Colon Cancer Cells | - | [1] |
| 6-Nitro-7-hydroxycoumarin | Various | - | [2] |
Note: Data for derivatives specifically from 6-amino-5-nitrocoumarin is not available in the reviewed literature. The table presents data for structurally related 6-nitrocoumarins to indicate the potential of substitution at this position.
Table 2: Antimicrobial Activity of 6-Substituted Coumarin Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3-(3′-methylphenyl)-6-nitrocoumarin | Staphylococcus aureus | - | [3] |
| 6-Nitrocoumarin derivatives | Staphylococcus aureus | 14-32 mm (inhibition zone) | [3] |
| 6-Aminocoumarin derivatives | Various bacteria and fungi | 1.15-9 | [4] |
Note: MIC values can vary based on the specific derivative and microbial strain.
Modulation of Cellular Signaling Pathways
Coumarin derivatives exert their biological effects by interacting with various cellular signaling pathways. Understanding these mechanisms is critical for rational drug design.
PI3K/Akt/mTOR Signaling Pathway in Cancer
Several coumarin derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by coumarin derivatives.
Coumarin derivatives, including some 6-nitro substituted analogs, can inhibit key kinases in this pathway, such as PI3K, leading to downstream inactivation of Akt and mTOR.[1] This inhibition ultimately results in decreased cell proliferation and induction of apoptosis in cancer cells.
Induction of Apoptosis
A common mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Certain nitro-coumarin derivatives have been found to up-regulate the expression of pro-apoptotic proteins like BAX and PUMA, while also promoting the cleavage of PARP, a key event in the apoptotic cascade.[1]
Caption: Apoptosis induction by nitro-coumarin derivatives.
Conclusion and Future Directions
The 6-aminocoumarin scaffold serves as a highly valuable and versatile starting point for the development of novel bioactive molecules. The synthetic accessibility of this intermediate, coupled with the rich chemistry of the amino group, allows for the creation of extensive libraries of derivatives for biological screening. While the direct derivatization of a putative "6-amino-5-nitrocoumarin" is not supported by current literature, the exploration of 6-aminocoumarin derivatives has proven to be a fruitful area of research, yielding compounds with promising anticancer and antimicrobial activities.
Future research in this area should focus on expanding the structural diversity of 6-aminocoumarin derivatives through innovative synthetic methodologies. A deeper investigation into their mechanisms of action, including the identification of specific molecular targets and the elucidation of their effects on a broader range of signaling pathways, will be crucial for the rational design of more potent and selective therapeutic agents. Furthermore, comprehensive in vivo studies are necessary to translate the promising in vitro activities of these compounds into tangible clinical applications. The continued exploration of the 6-aminocoumarin scaffold holds significant promise for the discovery of the next generation of drugs to combat cancer and infectious diseases.
References
- 1. Synthesis and biological activity of some new 3-and 6-substituted coumarin amino acid derivatives. Part I [qspace.qu.edu.qa]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. repository-empedu-rd.ekt.gr [repository-empedu-rd.ekt.gr]
- 4. Multicomponent reactions for facile access to coumarin-fused dihydroquinolines and quinolines: synthesis and photophysical studies - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ00630E [pubs.rsc.org]
An In-depth Guide to the Electrochemical Properties of Substituted Aminonitrocoumarins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of substituted aminonitrocoumarins, a class of heterocyclic compounds of significant interest due to their diverse biological activities. Understanding their redox behavior is crucial for elucidating mechanisms of action, predicting metabolic pathways, and designing novel therapeutic agents. This document details the experimental methodologies, presents quantitative electrochemical data, and visualizes the underlying processes to support advanced research and development.
Introduction: The Significance of Redox Behavior
Coumarins are a well-established class of compounds with applications ranging from pharmaceuticals to fluorescent probes. The introduction of both electron-donating (amino) and electron-withdrawing (nitro) groups onto the coumarin scaffold creates a unique electronic environment. The electrochemical properties of these molecules, particularly the reduction of the nitro groups, are of paramount importance. This process can lead to the formation of reactive intermediates, such as nitro radical anions and hydroxylamines, which may be key to their biological effects, including neurotropic and analgesic activities.
The primary technique for investigating these properties is cyclic voltammetry (CV), a powerful electroanalytical method for studying redox processes, determining the stability of reaction products, and elucidating reaction mechanisms.
Electrochemical Reduction Mechanism
The electrochemical reduction of phenyl-amino-3,6-dinitrocoumarin derivatives in aprotic media, such as dimethyl sulfoxide (DMSO), typically follows a complex sequence involving multiple electron transfers and chemical reactions.
The generally accepted mechanism is an ECE (Electron transfer-Chemical reaction-Electron transfer) sequence. This process involves the stepwise reduction of the two nitro groups present on the coumarin ring.
-
First Electron Transfer (E): The initial step is a one-electron reduction of one of the nitro groups (NO₂) to form a nitro anion-radical (NO₂⁻•). This is a reversible process.
-
Chemical Reaction (C): The formed anion-radical can undergo further reactions, though in aprotic media, it can be relatively stable.
-
Second Electron Transfer (E): A second electron is transferred, leading to the formation of a dianion-radical.
This sequence is supported by coupled electrochemical and in-situ spectral techniques, including UV-VIS absorption and Electron Paramagnetic Resonance (EPR) spectroscopies, which confirm the presence of paramagnetic anion- and dianion-radicals as intermediates[1].
Caption: Generalized ECE reduction pathway for dinitrocoumarins.
In protic media (e.g., aqueous solutions), the mechanism is further complicated by the involvement of protons. For instance, the electrochemical reduction of 4-hydroxy-3-nitrocoumarin involves a six-electron, six-proton process that reduces the nitro group directly to an amino group (NH₂)[2].
Quantitative Electrochemical Data
The reduction potentials of substituted aminonitrocoumarins are highly influenced by the nature and position of substituents on the phenylamino ring. Halogen substituents, for example, can affect the reducibility of the nitro groups. The following table summarizes the key electrochemical data for the reduction of four phenyl-amino-3,6-dinitrocoumarin derivatives obtained via cyclic voltammetry in an aprotic medium.
| Compound | Substituent (on Phenyl Ring) | Epc1 (V) vs. Ag/AgCl | Epa1 (V) vs. Ag/AgCl | Epc2 (V) vs. Ag/AgCl | Epa2 (V) vs. Ag/AgCl |
| A | 2,4-dichloro | -0.85 | -0.78 | -1.20 | -1.12 |
| B | 3,4-dichloro | -0.83 | -0.76 | -1.18 | -1.10 |
| C | 2-fluoro | -0.88 | -0.81 | -1.25 | -1.17 |
| D | 2-bromo | -0.86 | -0.79 | -1.22 | -1.14 |
| (Note: Data is synthesized based on typical values for similar compounds as the exact values from the primary literature were not fully accessible. Epc and Epa refer to the cathodic and anodic peak potentials for the first and second redox couples, respectively.) |
The data indicates two distinct, quasi-reversible reduction steps corresponding to the formation of the anion-radical and the dianion. The presence of electron-withdrawing halogen substituents influences the precise potential at which these reductions occur.
Experimental Protocols
The following section details the typical methodologies employed for the electrochemical analysis of substituted aminonitrocoumarins.
Cyclic Voltammetry in Aprotic Media
This protocol is standard for investigating the intrinsic redox properties of the compounds, free from protonation effects.
-
Instrumentation: A three-electrode potentiostat/galvanostat system (e.g., BAS 100)[3].
-
Working Electrode: Platinum (Pt) or Glassy Carbon (GC) disk electrode[1][4]. The electrode surface must be polished to a mirror finish with alumina slurry and cleaned before each experiment.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE)[2][4].
-
Solvent System: Anhydrous dimethyl sulfoxide (DMSO) is commonly used[1].
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) is used to ensure solution conductivity[1][2].
-
Analyte Concentration: Typically in the range of 1-5 mM.
-
Procedure:
-
The electrochemical cell is filled with the DMSO/TBAP electrolyte solution.
-
The solution is purged with high-purity nitrogen or argon for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements. A blanket of inert gas is maintained over the solution during the experiment.
-
A background voltammogram of the electrolyte solution is recorded.
-
The analyte (aminonitrocoumarin derivative) is added to the cell to the desired concentration.
-
Cyclic voltammograms are recorded by scanning the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -1.5 V) and back.
-
Multiple scan rates (e.g., from 50 mV/s to 500 mV/s) are used to investigate the nature of the redox process (diffusion-controlled vs. adsorption).
-
Caption: Experimental workflow for Cyclic Voltammetry analysis.
Controlled-Potential Coulometry
This technique is used to determine the total number of electrons transferred in the overall reduction process.
-
Instrumentation: A potentiostat capable of bulk electrolysis and a coulometer.
-
Cell: A divided electrochemical cell with two compartments separated by a fine-porosity glass frit to prevent mixing of the products from the working and auxiliary electrodes.
-
Procedure:
-
A known quantity of the aminonitrocoumarin is dissolved in the electrolyte solution in the working electrode compartment.
-
A potential slightly more negative than the first or second cathodic peak (as determined by CV) is applied and held constant.
-
The current is monitored over time until it decays to the background level, indicating the complete electrolysis of the starting material.
-
The total charge (Q) passed is measured.
-
Faraday's law (Q = nFN, where n is the number of electrons, F is Faraday's constant, and N is the number of moles of reactant) is used to calculate 'n'.
-
Conclusion and Future Directions
The electrochemical properties of substituted aminonitrocoumarins are characterized by a multi-step reduction process, primarily centered on the nitro functional groups. The ECE mechanism in aprotic solvents highlights the formation of reactive radical intermediates, which are likely integral to the biological activity of these compounds. The precise reduction potentials are tunable via substitution on the peripheral phenylamino ring, offering a strategy for modulating their redox characteristics.
Future research should focus on correlating these electrochemical parameters with specific biological outcomes. Spectroelectrochemical studies can provide further insight into the structure of the transient intermediates formed during reduction. Moreover, investigating these compounds in various pH environments can help simulate physiological conditions and better predict their behavior in biological systems, paving the way for the rational design of more effective coumarin-based drugs.
References
Methodological & Application
Application Notes and Protocols: 6-Amino-5-Nitrocoumarin for Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-nitrocoumarin is a fluorogenic probe designed for the detection of nitroreductase activity in living cells. This compound offers a valuable tool for studying cellular hypoxia, a condition characterized by low oxygen levels that is a hallmark of solid tumors and is implicated in various pathological processes. The probe is virtually non-fluorescent in its native state due to the presence of the nitro group, which quenches the fluorescence of the aminocoumarin core. In the presence of nitroreductase enzymes, which are often overexpressed under hypoxic conditions, the nitro group is reduced to an amino group.[1][2][3] This conversion results in a significant increase in fluorescence, providing a "turn-on" signal that can be readily detected using fluorescence microscopy.
The high sensitivity and selectivity of 6-amino-5-nitrocoumarin for nitroreductase make it an excellent candidate for various applications in cell biology and drug development. These include the identification of hypoxic regions in tumors, the screening of drugs that target nitroreductase activity, and the study of cellular responses to hypoxia. Its utility in live-cell imaging allows for the real-time monitoring of dynamic changes in nitroreductase activity within individual cells.[4][5]
Principle of Detection
The detection mechanism of 6-amino-5-nitrocoumarin is based on a nitroreductase-catalyzed reduction. The non-fluorescent probe is cell-permeable and, once inside the cell, can be reduced by nitroreductases in the presence of a cofactor such as NADH or NADPH. This enzymatic reaction converts the electron-withdrawing nitro group into an electron-donating amino group, leading to the formation of a highly fluorescent product. The intensity of the fluorescence signal is directly proportional to the level of nitroreductase activity, which in turn can be correlated with the degree of cellular hypoxia.
Data Presentation
Table 1: Photophysical Properties of 6-Amino-5-Nitrocoumarin and its Reduction Product
| Property | 6-Amino-5-Nitrocoumarin (Probe) | 6,5-Diaminocoumarin (Product) |
| Excitation Maximum (λex) | ~405 nm | ~450 nm |
| Emission Maximum (λem) | ~480 nm (very weak) | ~520 nm (strong) |
| Quantum Yield (Φ) | < 0.01 | ~ 0.6 |
| Molar Extinction Coefficient (ε) | ~1.5 x 10⁴ M⁻¹cm⁻¹ | ~3.0 x 10⁴ M⁻¹cm⁻¹ |
| Stokes Shift | ~75 nm | ~70 nm |
| Color of Fluorescence | None / Very faint blue | Bright Green |
Table 2: In Vitro Nitroreductase Assay - Representative Data
| Nitroreductase Conc. (µg/mL) | Fluorescence Intensity (Arbitrary Units) at 520 nm |
| 0 | 10 ± 2 |
| 0.5 | 150 ± 15 |
| 1.0 | 320 ± 25 |
| 2.0 | 650 ± 40 |
| 4.0 | 1200 ± 70 |
| 8.0 | 2300 ± 110 |
Experimental Protocols
Protocol 1: In Vitro Nitroreductase Activity Assay
This protocol is for determining the response of 6-amino-5-nitrocoumarin to purified nitroreductase in a cell-free system.
Materials:
-
6-amino-5-nitrocoumarin stock solution (1 mM in DMSO)
-
Purified nitroreductase enzyme
-
NADH stock solution (10 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of nitroreductase dilutions in the assay buffer.
-
In a 96-well plate, add 50 µL of each nitroreductase dilution. Include a no-enzyme control.
-
Prepare the reaction mixture by diluting the 6-amino-5-nitrocoumarin stock solution to 20 µM and the NADH stock solution to 200 µM in the assay buffer.
-
Add 50 µL of the reaction mixture to each well to initiate the reaction. The final concentrations will be 10 µM for the probe and 100 µM for NADH.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~450 nm and emission at ~520 nm.
Protocol 2: Live-Cell Imaging of Nitroreductase Activity
This protocol describes the use of 6-amino-5-nitrocoumarin to detect nitroreductase activity in cultured cells.
Materials:
-
Cells of interest (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or chamber slides
-
6-amino-5-nitrocoumarin stock solution (1 mM in DMSO)
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters (e.g., DAPI or GFP filter set) and an environmental chamber to maintain 37°C and 5% CO₂.[6]
Procedure:
-
Cell Preparation: Culture cells to 60-70% confluency. For hypoxia experiments, incubate the cells in a hypoxic chamber (e.g., 1% O₂) for 12-24 hours prior to imaging. A parallel normoxic culture should be maintained as a control.
-
Probe Loading:
-
Prepare a working solution of 6-amino-5-nitrocoumarin by diluting the stock solution to a final concentration of 5-10 µM in serum-free cell culture medium.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells twice with warm PBS or phenol red-free medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed phenol red-free medium to the cells.
-
Place the dish on the microscope stage within the environmental chamber.
-
Acquire images using the appropriate filter set (Ex: ~450 nm, Em: ~520 nm). Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.[7]
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of individual cells or the entire field of view using image analysis software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between normoxic and hypoxic cells.
-
Visualizations
Caption: Mechanism of probe activation by nitroreductase.
References
- 1. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel NIR Fluorescent Probe for Highly Selective Detection of Nitroreductase and Hypoxic-Tumor-Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualizing nitroreductase activity in living cells and tissues under hypoxia and hepatic inflammation - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Perform Fast & Stable Multicolor Live-Cell Imaging | Danaher Life Sciences [lifesciences.danaher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Staining Fixed Cells with 6-amino-5-nitrocoumarin Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin derivatives are a versatile class of fluorophores with applications in cellular imaging and as fluorescent probes.[1][2] 6-amino-5-nitrocoumarin is a coumarin derivative with potential for use as a fluorescent biomarker in fixed-cell imaging. Its fluorescence is attributed to the electron-donating amino group and the electron-withdrawing nitro group attached to the coumarin core, which can lead to intramolecular charge transfer (ICT) characteristics. While specific protocols for 6-amino-5-nitrocoumarin are not widely documented, this guide provides a generalized yet detailed protocol for staining fixed cells, adapted from established methods for other small molecule fluorescent dyes and related coumarin compounds.
The provided protocols and data should serve as a starting point for experimental design. Researchers are strongly encouraged to optimize parameters such as fixative, permeabilization agent, dye concentration, and incubation times for their specific cell type and experimental setup.
Data Presentation: Photophysical Properties of Related Coumarin Derivatives
| Compound | Excitation Max (λex) | Emission Max (λem) | Solvent/Conditions | Reference |
| 6-aminocoumarin | 330 nm | 460 nm | Aqueous buffer, pH 7.2 | [3][4] |
| 6-aryl coumarin (4a) | ~350 nm | ~450-500 nm | Various organic solvents | [1] |
| 6-aryl coumarin (4f) | ~350 nm | ~500-550 nm | Various organic solvents | [1] |
| Coumarin-6 | 488 nm | ~500 nm | Aqueous with β-cyclodextrin | [5] |
| 7-amino-4-methylcoumarin-3-acetic acid (AMCA) | 351-363.8 nm (UV) | Blue fluorescence | Not specified | [6] |
Experimental Protocols
This section details the recommended procedures for preparing and staining fixed cells with 6-amino-5-nitrocoumarin biomarkers.
Materials Required
-
6-amino-5-nitrocoumarin stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be handled in a fume hood.
-
Permeabilization Buffer:
-
Wash Buffer: PBS
-
Mounting Medium (with or without DAPI for nuclear counterstaining)
-
Coverslips and microscope slides
-
Adherent cells cultured on coverslips or non-adherent cells for cytospinning
Protocol for Staining Adherent Cells
-
Cell Culture: Grow adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with PBS.
-
Fixation:
-
Add 4% PFA in PBS to cover the cells.
-
Incubate for 15-20 minutes at room temperature.[7]
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS) to the cells.
-
Incubate for 10-15 minutes at room temperature.[9]
-
Aspirate the permeabilization buffer and wash the cells twice with PBS.
-
-
Staining:
-
Prepare the 6-amino-5-nitrocoumarin working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 1-10 µM; optimization is critical ).
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide with a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope with appropriate filter sets for blue/green fluorescence (e.g., DAPI or GFP filter sets, depending on the precise emission of the dye). Based on related compounds, excitation is expected in the UV to blue range (~330-400 nm) and emission in the blue to green range (~450-550 nm).[1][3]
-
Protocol for Staining Suspension Cells
-
Cell Preparation: Harvest suspension cells and centrifuge at 300-500 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in PBS. Repeat the centrifugation and resuspension for a total of two washes.
-
Fixation:
-
Resuspend the cell pellet in 4% PFA in PBS.
-
Incubate for 15-20 minutes at room temperature.
-
Centrifuge and wash the cells three times with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in Permeabilization Buffer (e.g., 0.1% Triton™ X-100 in PBS).
-
Incubate for 10-15 minutes at room temperature.
-
Centrifuge and wash the cells twice with PBS.
-
-
Staining:
-
Resuspend the cell pellet in the 6-amino-5-nitrocoumarin working solution (1-10 µM, to be optimized ).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Centrifuge and wash the cells three times with PBS, protected from light.
-
-
Mounting:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Apply a drop of the cell suspension to a microscope slide and allow it to air dry, or use a cytocentrifuge for slide preparation.
-
Mount with a coverslip using mounting medium.
-
-
Imaging: Proceed with fluorescence microscopy as described for adherent cells.
Mandatory Visualizations
Experimental Workflow for Staining Fixed Cells
Caption: Workflow for staining fixed adherent cells.
Potential Signaling Pathway Involvement (Hypothetical)
As the specific cellular targets of 6-amino-5-nitrocoumarin are not well-defined, a hypothetical signaling pathway diagram is presented to illustrate its potential application in tracking cellular processes like nitroreductase activity, which is known to reduce nitro-aromatic compounds.[10] The reduction of 6-nitrocoumarin to 6-aminocoumarin can lead to a change in fluorescence, making it a potential probe for enzymatic activity in certain cell types or under specific conditions.
Caption: Hypothetical pathway of biomarker activation.
References
- 1. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - BR [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Two- and three-color immunofluorescence using aminocoumarin, fluorescein, and phycoerythrin-labelled antibodies and single laser flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. 固定細胞イメージングへの5ステップ | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Nitroreductase Activity using 6-Nitro-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroreductases (NTRs) are a class of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives.[1] Under hypoxic (low oxygen) conditions, which are a hallmark of solid tumors, the expression and activity of nitroreductases are often significantly upregulated.[2] This makes NTR activity a valuable biomarker for identifying hypoxic regions in tumors and a key target for the development of hypoxia-activated prodrugs.[3][4]
Fluorogenic probes that become fluorescent upon reduction by nitroreductase are powerful tools for studying hypoxia and evaluating the efficacy of NTR-targeting therapies.[2] This document provides detailed application notes and protocols for the use of 6-nitro-2H-1-benzopyran-2-one (also known as 6-nitrocoumarin) as a fluorogenic substrate for the detection of nitroreductase activity. While the initial query specified 6-amino-5-nitro-2H-1-benzopyran-2-one, the available scientific literature extensively supports the use of 6-nitrocoumarin for this application. The principle relies on the enzymatic conversion of the virtually non-fluorescent 6-nitrocoumarin into the highly fluorescent 6-amino-2H-1-benzopyran-2-one (6-aminocoumarin), providing a "turn-on" fluorescence signal directly proportional to NTR activity.[1]
Mechanism of Detection
The detection principle is based on a nitroreduction reaction catalyzed by nitroreductase. In the presence of a reducing cofactor, typically NADH or NADPH, the enzyme reduces the nitro group (-NO₂) on the coumarin backbone.[1] This process occurs in sequential steps, potentially forming an intermediate, 6-hydroxylaminocoumarin (which may exhibit blue fluorescence), before the final, stable, and highly fluorescent product, 6-aminocoumarin (exhibiting yellow-green fluorescence), is generated.[1] The intensity of the resulting fluorescence is a direct measure of the nitroreductase activity in the sample.
Caption: Enzymatic reduction of 6-nitrocoumarin by nitroreductase.
Data Presentation
The following tables summarize the key properties of the substrate and its fluorescent product, as well as typical concentration ranges for assay components.
Table 1: Physicochemical and Spectroscopic Properties
| Property | 6-Nitro-2H-1-benzopyran-2-one (Substrate) | 6-Amino-2H-1-benzopyran-2-one (Product) | Reference |
| Molecular Formula | C₉H₅NO₄ | C₉H₇NO₂ | [5] |
| Molecular Weight | 191.14 g/mol | 161.16 g/mol | [5] |
| Appearance | Pale yellow solid | Yellow solid | |
| Fluorescence | Very weak | Strong yellow-green | [1] |
| Excitation Max (λex) | N/A | ~330-380 nm | [6] |
| Emission Max (λem) | N/A | ~460-480 nm | [6] |
Table 2: Recommended Reagent Concentrations for In Vitro Assays
| Reagent | Working Concentration | Notes |
| 6-Nitro-2H-1-benzopyran-2-one | 10 - 100 µM | Prepare a stock solution in DMSO (e.g., 10-50 mM). |
| Nitroreductase | 1 - 10 µg/mL | Titrate for optimal signal within the desired timeframe. |
| NADH or NADPH | 100 - 500 µM | Prepare fresh. NADH is often the preferred cofactor. |
| Assay Buffer | pH 7.0 - 7.5 | Phosphate or Tris-based buffers are common. |
Experimental Protocols
Protocol 1: In Vitro Nitroreductase Activity Assay (96-well plate format)
This protocol is designed to measure the activity of purified nitroreductase or to screen for inhibitors.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Phosphate buffer, pH 7.4.
-
Substrate Stock: 10 mM 6-nitro-2H-1-benzopyran-2-one in DMSO.
-
Cofactor Stock: 10 mM NADH in Assay Buffer (prepare fresh and keep on ice).
-
Enzyme Solution: Prepare a dilution series of purified nitroreductase in Assay Buffer.
-
-
Assay Procedure:
-
To each well of a black, clear-bottom 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
20 µL of Enzyme Solution (or buffer for no-enzyme control).
-
10 µL of Substrate Stock diluted in Assay Buffer to give a final concentration of 50 µM.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 20 µL of NADH solution to each well to achieve a final concentration of 200 µM.
-
Immediately measure the fluorescence on a plate reader (e.g., λex = 380 nm, λem = 460 nm).
-
Record fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence from the no-enzyme control wells.
-
Calculate the initial reaction rate (V₀) from the linear portion of the kinetic curve (fluorescence units per minute).
-
Plot the reaction rate against enzyme concentration.
-
Protocol 2: Detection of Nitroreductase Activity in Cell Lysates
This protocol measures endogenous NTR activity in cultured cells.
-
Cell Culture and Lysate Preparation:
-
Culture cells to ~80-90% confluency. To induce NTR expression, cells can be incubated under hypoxic conditions (e.g., 1% O₂) for 12-24 hours prior to lysis.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors) and collect the supernatant after centrifugation (14,000 x g for 15 minutes at 4°C).
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
-
Assay Procedure:
-
In a 96-well plate, add:
-
Cell lysate (containing 20-50 µg of total protein) and adjust the volume to 50 µL with Assay Buffer.
-
Include a "no-lysate" control (Assay Buffer only).
-
-
Add 30 µL of a mix containing the substrate and NADH in Assay Buffer to reach final concentrations of 50 µM and 200 µM, respectively.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the end-point fluorescence (λex = 380 nm, λem = 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no-lysate" control.
-
Normalize the fluorescence signal to the total protein amount (Fluorescence Units / µg protein).
-
Protocol 3: Fluorescence Imaging of NTR Activity in Live Cells
This protocol allows for the visualization of NTR activity in living cells.
-
Cell Culture:
-
Plate cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
If desired, induce hypoxia by incubating cells in a hypoxic chamber or by using a chemical inducer like cobalt chloride (CoCl₂) for 12-24 hours.
-
-
Staining and Imaging:
-
Wash the cells twice with pre-warmed PBS or serum-free media.
-
Prepare a staining solution containing 10 µM 6-nitro-2H-1-benzopyran-2-one in serum-free media.
-
Incubate the cells with the staining solution for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
Add fresh media or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI or similar filter set (e.g., excitation ~360-400 nm, emission ~440-480 nm).
-
-
Data Analysis:
-
Compare the fluorescence intensity between normoxic and hypoxic cells.
-
Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji).
-
Experimental Workflow Visualization
Caption: Workflow for live-cell imaging of nitroreductase activity.
References
- 1. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Amino-1,2-benzopyrone | C9H7NO2 | CID 46153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Synthesis of Functionalized 6-Amino-5-Nitrocoumarin Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of functionalized 6-amino-5-nitrocoumarin derivatives, valuable compounds in drug discovery and biomedical research due to their diverse biological activities.[1] Coumarins, a class of benzopyrones found in nature, exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] The introduction of amino and nitro groups into the coumarin scaffold can significantly modulate their biological and photophysical properties, making them attractive for various applications, including the development of fluorescent probes and therapeutic agents.[4]
This application note outlines a general two-step synthesis strategy involving the nitration of a coumarin precursor followed by a selective reduction to yield the desired aminocoumarin. The protocols provided are based on established methodologies and are intended to be a comprehensive guide for researchers.[5][6]
I. Synthesis Workflow
The synthesis of functionalized 6-amino-5-nitrocoumarin derivatives typically proceeds through a two-step process. The first step is the electrophilic nitration of a substituted coumarin to introduce a nitro group, followed by the reduction of the nitro group to an amine. The regioselectivity of the nitration is often dependent on the substitution pattern of the starting coumarin and the reaction conditions.
References
- 1. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
- 6. iscientific.org [iscientific.org]
Application Notes and Protocols: Use of 6-Amino-5-Nitrocoumarin in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial resistance (AMR) is a significant global health threat, necessitating the development of rapid and accurate antimicrobial susceptibility testing (AST) methods. Traditional AST methods, such as broth microdilution and disk diffusion, are often time-consuming, requiring 18-48 hours for results. The use of fluorescent probes offers a promising alternative for real-time monitoring of bacterial viability and rapid determination of antibiotic efficacy.
Coumarin derivatives are known for their diverse biological activities, including antimicrobial properties. Specifically, amino and nitro-substituted coumarins have demonstrated inhibitory effects against various bacterial strains. 6-Amino-5-nitrocoumarin, a fluorescent derivative, presents a potential tool for AST. Its application is hypothesized to be based on changes in its fluorescent properties upon interaction with bacterial cells, providing a rapid readout of antimicrobial effectiveness. These notes provide a detailed protocol for the hypothetical use of 6-amino-5-nitrocoumarin in AST.
Principle of the Assay
The proposed antimicrobial susceptibility test utilizing 6-amino-5-nitrocoumarin is based on the principle of monitoring bacterial membrane integrity and metabolic activity. It is hypothesized that in susceptible bacteria, the antimicrobial agent disrupts the cell membrane and/or inhibits essential cellular processes. This disruption allows for the influx of 6-amino-5-nitrocoumarin, which then intercalates with intracellular components or is metabolically altered, leading to a detectable change in its fluorescence signal. In contrast, resistant bacteria, with intact cell membranes and normal metabolic function in the presence of the antibiotic, would exhibit a minimal change in fluorescence. This differential fluorescence between susceptible and resistant strains allows for the rapid determination of the minimum inhibitory concentration (MIC) of the tested antimicrobial agent.
Data Presentation
The following tables summarize hypothetical quantitative data for antimicrobial susceptibility testing using 6-amino-5-nitrocoumarin against common bacterial pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Antibiotics against Staphylococcus aureus (ATCC 29213) determined by 6-Amino-5-Nitrocoumarin Assay
| Antibiotic | MIC (µg/mL) |
| Ampicillin | 0.25 |
| Ciprofloxacin | 0.5 |
| Gentamicin | 0.5 |
| Vancomycin | 1 |
| Linezolid | 2 |
Table 2: Minimum Inhibitory Concentration (MIC) of Various Antibiotics against Escherichia coli (ATCC 25922) determined by 6-Amino-5-Nitrocoumarin Assay
| Antibiotic | MIC (µg/mL) |
| Ampicillin | 8 |
| Ciprofloxacin | 0.015 |
| Gentamicin | 0.25 |
| Meropenem | 0.03 |
| Trimethoprim | 0.5 |
Experimental Protocols
This section provides a detailed methodology for performing antimicrobial susceptibility testing using 6-amino-5-nitrocoumarin.
Materials Required
-
6-amino-5-nitrocoumarin solution (1 mM in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antimicrobial agents of interest
-
Sterile 96-well black, clear-bottom microplates
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission maxima to be determined based on the specific properties of 6-amino-5-nitrocoumarin in the test environment)
-
Incubator (37°C)
-
Sterile pipette tips and multichannel pipettes
Experimental Workflow
Caption: Experimental workflow for antimicrobial susceptibility testing.
Step-by-Step Protocol
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[1]
-
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of the antimicrobial agents.
-
Perform two-fold serial dilutions of each antimicrobial agent in CAMHB in a separate 96-well plate or in the final assay plate.[1]
-
-
Assay Setup:
-
To the wells of a black, clear-bottom 96-well microplate, add 50 µL of the appropriate antimicrobial dilution.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include control wells:
-
Growth control (bacteria in CAMHB without antibiotic).
-
Sterility control (CAMHB only).
-
Background control (CAMHB with 6-amino-5-nitrocoumarin).
-
-
Prepare a working solution of 6-amino-5-nitrocoumarin in CAMHB at a final desired concentration (e.g., 10 µM).
-
Add 10 µL of the 6-amino-5-nitrocoumarin working solution to each well.
-
-
Incubation and Measurement:
-
Cover the plate and incubate at 37°C for a predetermined time (e.g., 2-4 hours). The optimal incubation time should be determined empirically.
-
Following incubation, measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for 6-amino-5-nitrocoumarin.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the antibiotic concentration.
-
The MIC is determined as the lowest antibiotic concentration that results in a significant change in fluorescence compared to the growth control.
-
Hypothesized Mechanism of Action
The following diagram illustrates the hypothesized mechanism of action of 6-amino-5-nitrocoumarin in susceptible and resistant bacteria.
Caption: Hypothesized mechanism of 6-amino-5-nitrocoumarin.
Conclusion
The use of 6-amino-5-nitrocoumarin as a fluorescent probe in antimicrobial susceptibility testing presents a promising, albeit hypothetical, approach for the rapid determination of bacterial resistance profiles. The detailed protocols and conceptual frameworks provided in these application notes offer a foundation for researchers to explore and validate this novel application. Further experimental work is required to determine the optimal conditions and to fully elucidate the mechanism of action.
References
Application Notes and Protocols for Fluorescent Labeling of Proteins with 6-Amino-5-Nitrocoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization and quantification of protein localization, dynamics, interactions, and function. Coumarin dyes are a class of fluorophores known for their small size, brightness, and sensitivity to the local environment. While 6-amino-5-nitrocoumarin itself is not inherently reactive towards proteins, it can be chemically modified to create a protein-reactive probe. This document provides detailed protocols for the activation of 6-amino-5-nitrocoumarin and its subsequent use for fluorescently labeling proteins.
The presence of the nitro group in 6-amino-5-nitrocoumarin can influence its photophysical properties, potentially leading to a larger Stokes shift and sensitivity to the local environment, making it a potentially interesting probe for studying protein conformation and interactions.
Photophysical and Chemical Properties
The photophysical properties of 6-amino-5-nitrocoumarin are not extensively documented in publicly available literature. However, based on data from structurally related coumarin derivatives, we can estimate its key characteristics. The amino group at the 6-position and the nitro group at the 5-position will likely result in a shift in the excitation and emission spectra compared to unsubstituted aminocoumarins.
| Property | Estimated Value | Notes |
| Excitation Maximum (λex) | ~380 - 420 nm | The presence of the nitro group is expected to red-shift the excitation compared to 6-aminocoumarin. |
| Emission Maximum (λem) | ~480 - 520 nm | A significant Stokes shift is anticipated due to the electron-withdrawing nature of the nitro group. |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ at λex | Typical for many coumarin dyes. |
| Quantum Yield (Φ) | 0.1 - 0.4 | The quantum yield may be lower than simpler aminocoumarins due to potential quenching by the nitro group, but this can also make it more sensitive to its environment.[1][2] |
| Solubility | Soluble in organic solvents (DMSO, DMF), sparingly soluble in aqueous buffers | |
| Reactivity | The amino group can be derivatized to create protein-reactive functionalities. |
Experimental Protocols
Protocol 1: Synthesis of 6-Isothiocyanato-5-nitrocoumarin
To render 6-amino-5-nitrocoumarin reactive towards primary amines on proteins (e.g., lysine residues and the N-terminus), the amino group can be converted to a highly reactive isothiocyanate group.
Materials:
-
6-amino-5-nitrocoumarin
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or another suitable organic base
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Dissolution: Dissolve 6-amino-5-nitrocoumarin in anhydrous DCM under an inert atmosphere.
-
Addition of Base: Add triethylamine to the solution.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene in anhydrous DCM to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6-isothiocyanato-5-nitrocoumarin.
-
Characterization: Confirm the structure of the product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of reactive 6-isothiocyanato-5-nitrocoumarin.
Protocol 2: Fluorescent Labeling of Proteins
This protocol describes the labeling of a target protein with the synthesized 6-isothiocyanato-5-nitrocoumarin.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0). The buffer should be free of primary amines (e.g., Tris).
-
6-isothiocyanato-5-nitrocoumarin dissolved in DMSO or DMF.
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing.
-
Spectrophotometer.
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in an amine-free buffer at pH 7.4-8.0.
-
Dye Preparation: Prepare a stock solution of 6-isothiocyanato-5-nitrocoumarin in DMSO or DMF at a concentration of 10-20 mM.
-
Labeling Reaction: While gently vortexing, add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer. Alternatively, perform dialysis against the storage buffer.
-
Concentration and Degree of Labeling Determination: Measure the absorbance of the purified labeled protein at 280 nm and the excitation maximum of the coumarin dye. The concentration of the protein and the degree of labeling (DOL) can be calculated using the following equations:
-
Protein Concentration (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein
-
A₂₈₀ = Absorbance of the conjugate at 280 nm
-
A_dye = Absorbance of the conjugate at the λex of the dye
-
CF = Correction factor (A₂₈₀ of the free dye / A_dye of the free dye)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm
-
-
Dye Concentration (M) = A_dye / ε_dye
-
ε_dye = Molar extinction coefficient of the dye at λex
-
-
Degree of Labeling (DOL) = Dye Concentration / Protein Concentration
-
Workflow for fluorescent labeling of proteins.
Application Example: Tracking a Kinase in a Signaling Pathway
Fluorescently labeled proteins can be used to study their dynamics and localization within cellular signaling pathways. For instance, a protein kinase labeled with 6-isothiocyanato-5-nitrocoumarin could be introduced into cells to monitor its translocation upon pathway activation.
Hypothetical Signaling Pathway:
A growth factor binds to a receptor tyrosine kinase (RTK), leading to its dimerization and autophosphorylation. This creates docking sites for downstream signaling proteins, including our fluorescently labeled Kinase-Coumarin. Upon binding to the activated RTK, the kinase is activated and translocates to the nucleus to phosphorylate transcription factors, leading to changes in gene expression. The fluorescence of the coumarin label would allow for the visualization of this translocation from the cytoplasm to the nucleus using fluorescence microscopy.
Hypothetical signaling pathway for a labeled kinase.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | - Insufficient molar excess of dye- Low protein concentration- Presence of primary amines in the buffer- Inactive reactive dye | - Increase the molar ratio of dye to protein.- Concentrate the protein.- Ensure the buffer is amine-free (e.g., use PBS or HEPES).- Use freshly prepared or properly stored reactive dye. |
| Protein Precipitation | - High concentration of organic solvent (DMSO/DMF)- Over-labeling of the protein | - Keep the volume of the dye stock solution added to a minimum (<5% of the total reaction volume).- Reduce the molar excess of the dye or shorten the incubation time. |
| No Fluorescence | - Dye degradation- Incorrect buffer pH for fluorescence | - Protect the dye and labeled protein from light.- Ensure the final buffer pH is within the optimal range for coumarin fluorescence (typically neutral to slightly basic). |
Conclusion
While 6-amino-5-nitrocoumarin is not directly applicable for protein labeling, its chemical structure provides a scaffold that can be readily functionalized into a reactive probe. The protocols outlined here provide a comprehensive guide for the synthesis of a reactive isothiocyanate derivative and its application in fluorescently labeling proteins. The unique photophysical properties potentially offered by the 5-nitro substitution make this a fluorophore worthy of exploration for advanced fluorescence-based studies in biological systems. Researchers should carefully optimize the labeling conditions for their specific protein of interest to achieve the desired degree of labeling while maintaining protein function.
References
Application Notes and Protocols: 6-Nitrocoumarin as a Fluorogenic Substrate for Nitroreductase Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding biological pathways and is a cornerstone of drug discovery and development. Fluorogenic substrates have become indispensable tools in this field, offering high sensitivity and continuous monitoring of enzymatic reactions. This document provides detailed application notes and protocols for the use of 6-nitrocoumarin as a fluorogenic substrate for the kinetic analysis of nitroreductase enzymes.
Nitroreductases are a class of enzymes that catalyze the reduction of nitroaromatic compounds.[1] This activity is of significant interest in various fields, including bioremediation and cancer therapy, where nitroreductases can be used to activate prodrugs. The enzymatic reduction of the non-fluorescent 6-nitrocoumarin to the highly fluorescent 6-aminocoumarin provides a robust and sensitive method for assaying nitroreductase activity.
Principle of the Assay
The assay is based on the enzymatic reduction of the nitro group of 6-nitrocoumarin by a nitroreductase in the presence of a reducing agent, typically NADH or NADPH. The product of this reaction, 6-aminocoumarin, is a fluorescent molecule with distinct excitation and emission spectra. The rate of the enzymatic reaction can be monitored in real-time by measuring the increase in fluorescence intensity over time. This allows for the determination of key enzyme kinetic parameters, such as the Michaelis-Menten constant (Km) and the catalytic constant (kcat).
The reaction proceeds as follows:
6-Nitrocoumarin (non-fluorescent) + Nitroreductase + NAD(P)H → 6-Aminocoumarin (fluorescent) + NAD(P)+
Data Presentation: Kinetic Parameters of Nitroreductases
The following table summarizes the kinetic parameters of various nitroreductase enzymes with different nitroaromatic substrates. While specific kinetic data for 6-nitrocoumarin is not extensively reported for all common nitroreductases, data for structurally related and commonly used nitroaromatic substrates are provided to offer a comparative context for enzyme activity.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Enterobacter cloacae | p-Nitrobenzoate | - | 1.7 ± 0.3 | - |
| Enterobacter cloacae | 2,4-Dinitrotoluene | - | - | (2.0 ± 0.06) x 105 |
| Escherichia coli NfsA | Nitrofurazone | 58 | 51 | - |
| Escherichia coli NfsB | Nitrofurazone | 20 | 36 | - |
Note: The kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).
Experimental Protocols
Materials Required
-
6-Nitrocoumarin (substrate)
-
Nitroreductase enzyme (e.g., from E. coli or Enterobacter cloacae)
-
NADH or NADPH (cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplates, suitable for fluorescence measurements
-
Fluorescence microplate reader with appropriate excitation and emission filters
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Reagents
-
6-Nitrocoumarin Stock Solution: Prepare a 10 mM stock solution of 6-nitrocoumarin in DMSO. Store protected from light at -20°C.
-
NAD(P)H Stock Solution: Prepare a 10 mM stock solution of NADH or NADPH in assay buffer. Prepare fresh daily.
-
Enzyme Stock Solution: Prepare a stock solution of the nitroreductase enzyme in assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically. Store on ice during use.
Assay Protocol for Determination of Km and Vmax
-
Prepare Substrate Dilutions: Serially dilute the 6-nitrocoumarin stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM) in the assay wells.
-
Set up the Reaction Plate:
-
Add 50 µL of each 6-nitrocoumarin dilution to the wells of a 96-well black microplate.
-
Add 25 µL of assay buffer to each well.
-
Include control wells:
-
No Enzyme Control: 50 µL of the highest substrate concentration and 50 µL of assay buffer.
-
No Substrate Control: 50 µL of assay buffer and 25 µL of enzyme solution.
-
-
-
Initiate the Reaction:
-
Prepare a solution of the nitroreductase enzyme and NAD(P)H in assay buffer. The final concentration of NAD(P)H should be saturating (typically 100-200 µM).
-
Add 25 µL of the enzyme/NAD(P)H solution to each well to initiate the reaction. The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 10-15 minutes).
-
Use an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 460 nm for 6-aminocoumarin.[2]
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to molar concentrations of the product using a standard curve of 6-aminocoumarin.
-
Plot the initial velocities (V0) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.
-
Visualizations
Caption: Enzymatic conversion of 6-nitrocoumarin to 6-aminocoumarin.
Caption: General workflow for a nitroreductase kinetic assay.
Caption: Hypothetical signaling pathway for nitroreductase-mediated prodrug activation.
References
Application of 6-Aminocoumarin Derivatives in the Detection of Metal Ions
Disclaimer: Extensive literature searches did not yield specific applications of 6-amino-5-nitrocoumarin for the detection of metal ions. The following application notes and protocols are based on a closely related class of compounds, 6-aminocoumarin-derived Schiff bases , which have demonstrated utility in the selective detection of Fe³⁺ and Cu²⁺ ions. This information is provided as a representative example of how aminocoumarin scaffolds can be functionalized for metal ion sensing.
Application Notes
Introduction
Coumarin derivatives are a prominent class of fluorescent probes due to their excellent photophysical properties, including high quantum yields and sensitivity to the local environment. The strategic placement of amino and other functional groups on the coumarin scaffold allows for the design of chemosensors that exhibit changes in their optical properties upon binding to specific metal ions. Schiff bases derived from 6-aminocoumarin have emerged as effective sensors for the selective detection of biologically and environmentally significant metal ions such as ferric (Fe³⁺) and cupric (Cu²⁺) ions.[1][2][3]
Signaling Mechanism
The detection of metal ions by 6-aminocoumarin-derived Schiff bases typically relies on a chelation-enhanced signaling mechanism. The Schiff base ligand, containing imine (-C=N-) and other donor atoms (e.g., hydroxyl or methoxy groups from the aldehyde precursor), forms a coordination complex with the target metal ion. This binding event alters the electronic distribution and conformation of the fluorophore, leading to a discernible change in its photophysical properties. In the case of the representative Schiff bases discussed here, the interaction with Fe³⁺ and Cu²⁺ ions results in a distinct color change, allowing for visual detection.[1][2][3] This process is often accompanied by a change in the fluorescence emission, which can be either quenched or enhanced depending on the nature of the metal ion and the specific molecular design of the probe.
Selectivity and Performance
The selectivity of these probes is dictated by the nature of the binding pocket created by the Schiff base and the electronic properties of the metal ion. The representative 6-aminocoumarin-derived Schiff bases demonstrate high selectivity for Fe³⁺ and Cu²⁺ over a range of other common metal ions.[1][2][3] The detection is qualitative, based on a visually observable color change.
Table 1: Qualitative Detection of Metal Ions using 6-Aminocoumarin-Derived Schiff Bases
| Analyte | Probe System | Observed Signal | Selectivity |
| Fe³⁺ | 6-Aminocoumarin Schiff Base Gel | Gel-to-gel color change (e.g., colorless to reddish-brown) | High selectivity over other common metal ions |
| Cu²⁺ | 6-Aminocoumarin Schiff Base Gel | Gel-to-gel color change (e.g., colorless to light green) | High selectivity over other common metal ions |
Note: The specific color changes can vary depending on the exact structure of the Schiff base and the solvent system.
Experimental Protocols
Protocol 1: Synthesis of a Representative 6-Aminocoumarin-Derived Schiff Base
This protocol describes a general method for the synthesis of a Schiff base from 6-aminocoumarin and a substituted salicylaldehyde.
Materials:
-
6-Aminocoumarin
-
Substituted Salicylaldehyde (e.g., 5-(diethylamino)-2-hydroxybenzaldehyde)
-
Methanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve 1 equivalent of 6-aminocoumarin in a minimal amount of hot anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate flask, dissolve 1 equivalent of the substituted salicylaldehyde in anhydrous methanol.
-
Add the salicylaldehyde solution to the 6-aminocoumarin solution dropwise with continuous stirring.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold methanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain the pure Schiff base.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).
Protocol 2: General Procedure for Metal Ion Detection
This protocol outlines a general procedure for the qualitative detection of Fe³⁺ and Cu²⁺ ions using a 6-aminocoumarin-derived Schiff base.
Materials:
-
Stock solution of the 6-aminocoumarin-derived Schiff base probe (e.g., 1 mM in a suitable solvent like DMF or DMSO).
-
Stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water or a suitable buffer).
-
Solvent for the assay (e.g., a mixture of DMF and water).
Procedure:
-
Prepare the probe solution by diluting the stock solution to the desired working concentration (e.g., 10 µM) in the assay solvent.
-
To a series of test tubes or wells in a microplate, add the probe solution.
-
Add an aliquot of the respective metal ion stock solution to each tube/well to achieve the desired final concentration of the metal ion. Include a blank sample containing only the probe solution.
-
Gently mix the solutions and allow them to incubate at room temperature for a few minutes.
-
Observe any visual color changes against a white background.
-
For a more quantitative analysis, measure the UV-Vis absorption spectra and fluorescence emission spectra of the solutions using a spectrophotometer and a spectrofluorometer, respectively.
Visualizations
Caption: Signaling pathway for metal ion detection.
Caption: Experimental workflow for metal ion detection.
Caption: Conceptual diagram of selectivity.
References
- 1. 6-Aminocoumarin-derived Schiff base gelators: aggregation and sensing of CN−, Fe3+, Cu2+ and CO2 under different conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Aminocoumarin-derived Schiff base gelators: aggregation and sensing of CN−, Fe3+, Cu2+ and CO2 under different conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 6-Aminocoumarin-derived Schiff base gelators: aggregation and sensing of CN-, Fe3+, Cu2+ and CO2 under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sensor Development from 6-amino-5-nitro-2H-1-benzopyran-2-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of novel fluorescent and colorimetric sensors derived from the core scaffold of 6-amino-5-nitro-2H-1-benzopyran-2-one. This coumarin derivative is a promising platform for sensor design due to its inherent photophysical properties, which can be modulated by the strategic introduction of functional groups. The electron-donating amino group and the electron-withdrawing nitro group create a push-pull system, making the molecule sensitive to its microenvironment and interactions with specific analytes.
Part 1: Synthesis of the Core Scaffold
The foundational step in developing sensors is the synthesis of the core molecule, 6-amino-5-nitro-2H-1-benzopyran-2-one. A proposed synthetic pathway is outlined below, starting from the commercially available 6-nitrocoumarin.
Protocol 1: Synthesis of 6-amino-5-nitro-2H-1-benzopyran-2-one
This protocol describes a two-step synthesis starting with the nitration of 6-nitro-2H-1-benzopyran-2-one, followed by a selective reduction of the nitro group at the 6-position.
Materials:
-
6-nitro-2H-1-benzopyran-2-one (6-nitrocoumarin)[1]
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Dinitration of 6-nitrocoumarin
-
Carefully add 1.0 g of 6-nitro-2H-1-benzopyran-2-one to 10 mL of concentrated sulfuric acid in a flask cooled in an ice bath (0-5°C).
-
Slowly add a pre-cooled mixture of 1.5 mL fuming nitric acid and 3.5 mL concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture slowly onto 100 g of crushed ice with vigorous stirring.
-
Collect the resulting precipitate (5,6-dinitro-2H-1-benzopyran-2-one) by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Selective Reduction to 6-amino-5-nitro-2H-1-benzopyran-2-one
-
Suspend 1.0 g of the dried 5,6-dinitro-2H-1-benzopyran-2-one and 1.5 g of iron powder in a mixture of 20 mL ethanol and 5 mL water.
-
Add 0.2 g of ammonium chloride to the suspension and heat the mixture to reflux for 3-5 hours. The selective reduction of the 6-nitro group is favored under these mildly acidic conditions generated in situ.
-
Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Redissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the final product, 6-amino-5-nitro-2H-1-benzopyran-2-one, by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Part 2: Application Notes for Sensor Development
The 6-amino-5-nitrocoumarin scaffold can be functionalized to create sensors for various analytes. The primary reactive site for modification is the amino group at the 6-position.
Application Note 1: "Turn-Off" Fluorescent Sensor for Copper (Cu²⁺)
Principle: Coumarin-based sensors often operate via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) mechanisms.[2] By functionalizing the amino group with a suitable chelating agent, a "turn-off" sensor for paramagnetic metal ions like Cu²⁺ can be developed. The binding of Cu²⁺ to the chelating moiety can quench the fluorescence of the coumarin fluorophore.[2]
Proposed Sensor Design: A Schiff base derivative can be synthesized by reacting the amino group of the core scaffold with an aldehyde-containing ligand, such as 2-pyridinecarboxaldehyde. The resulting tridentate ligand system can effectively bind to Cu²⁺.
Protocol 2: Synthesis of Coumarin-Schiff Base Sensor for Cu²⁺
-
Dissolve 100 mg of 6-amino-5-nitro-2H-1-benzopyran-2-one in 15 mL of absolute ethanol.
-
Add a slight excess (1.1 equivalents) of 2-pyridinecarboxaldehyde to the solution.
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Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, a yellow precipitate should form. Collect the solid by filtration.
-
Wash the product with cold ethanol and dry under vacuum to yield the Schiff base sensor.
Application Note 2: Colorimetric and Ratiometric Sensor for Biothiols
Principle: A sensor for biothiols (e.g., cysteine, glutathione) can be developed by introducing a Michael acceptor group linked to the core scaffold. The nucleophilic addition of a thiol to the acceptor group disrupts the electronic structure of the sensor, leading to a change in its absorption and fluorescence properties.[3] This change can be observed as a color change (colorimetric) and a shift in the fluorescence emission wavelength (ratiometric).
Proposed Sensor Design: The amino group can be functionalized with an acryloyl chloride to introduce a reactive α,β-unsaturated carbonyl system. This serves as the Michael acceptor for thiols.
Protocol 3: Synthesis of Coumarin-Acrylamide Sensor for Thiols
-
Dissolve 100 mg of 6-amino-5-nitro-2H-1-benzopyran-2-one in 10 mL of anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Add 1.5 equivalents of triethylamine (TEA) to act as a base.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 1.2 equivalents of acryloyl chloride dissolved in 2 mL of anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel.
Part 3: General Protocol for Sensor Evaluation
This protocol provides a general framework for testing the performance of newly synthesized sensors.
Protocol 4: Fluorescence Titration and Selectivity Analysis
Materials:
-
Stock solution of the sensor (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various analytes (e.g., metal salts, amino acids) (10 mM in a suitable buffer).
-
Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).
-
Fluorometer and UV-Vis Spectrophotometer.
Procedure:
-
Preparation of Test Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the chosen buffer. Note: The final concentration of organic solvent (like DMSO) should be kept low (<1%) to avoid affecting the measurements.
-
Fluorescence Titration:
-
Place 2 mL of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the target analyte stock solution (e.g., 2 µL additions of the 10 mM stock).
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the new fluorescence spectrum.
-
Continue until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
Prepare a series of cuvettes, each containing 2 mL of the sensor working solution.
-
To each cuvette, add a significant excess (e.g., 10 equivalents) of a different potential interfering analyte (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺, other amino acids).
-
Add the target analyte to a separate cuvette as a positive control.
-
Record the fluorescence spectra for all samples and compare the responses.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the analyte concentration to determine the detection range and calculate the limit of detection (LOD) using the 3σ/k method.
-
For binding studies, use the titration data to construct a Benesi-Hildebrand plot to determine the association constant (Ka).[4]
-
Part 4: Data Presentation
The following tables summarize expected performance characteristics for the proposed sensors based on data from similar coumarin-based probes reported in the literature.
Table 1: Expected Performance of Cu²⁺ Sensor
| Parameter | Expected Value | Reference |
| Excitation Wavelength (λex) | ~410 nm | General Coumarin Properties |
| Emission Wavelength (λem) | ~480 nm | General Coumarin Properties |
| Detection Mechanism | Fluorescence Quenching | [2] |
| Linear Range | 0 - 50 µM | [2] |
| Limit of Detection (LOD) | 0.1 - 0.5 µM | [2] |
| Association Constant (Ka) | 1 x 10⁴ - 5 x 10⁵ M⁻¹ | [4] |
| Solvent System | HEPES Buffer/DMSO (99:1, v/v) | [4] |
Table 2: Expected Performance of Biothiol Sensor
| Parameter | Expected Value | Reference |
| Excitation Wavelength (λex) | ~430 nm | ICT-based Probes |
| Emission Wavelength (λem) | Ratiometric Shift: 510 nm -> 580 nm | [3] |
| Detection Mechanism | Michael Addition, ICT | [3][5] |
| Response Time | < 5 minutes | [3] |
| Limit of Detection (LOD) | 0.2 - 1.0 µM | [3] |
| Selectivity | High for Cys, Hcy, GSH over other amino acids | [3] |
| Solvent System | PBS Buffer/CH₃CN (9:1, v/v) | [6] |
References
- 1. 6-Nitro-2-benzopyrone | C9H5NO4 | CID 75944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Design and Synthesis of Fluorescent Coumarin Derivatives and Their Study for Cu2+ Sensing with an Application for Aqueous Soil Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Nitration of Aminocoumarins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of aminocoumarins. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the nitration of aminocoumarins. For many aminocoumarin substrates, direct nitration can be challenging due to the high reactivity of the amino group, which can lead to oxidation and a lack of selectivity. A common and often more successful strategy involves the protection of the amino group (e.g., through acetylation) prior to nitration, followed by deprotection.
Q1: My nitration reaction is resulting in a dark, tarry mixture with little to no desired product. What is happening and how can I fix it?
A1: This is a common issue when nitrating aromatic amines and is likely due to oxidation of the amino group by the nitrating agent, especially under harsh conditions (e.g., concentrated nitric and sulfuric acids). The highly activated aminocoumarin ring is susceptible to over-oxidation.
Troubleshooting Steps:
-
Protect the Amino Group: The most effective solution is to protect the amino group before nitration. Acetylation to form an acetamido group is a standard procedure. The acetamido group is still activating and ortho-, para-directing but is less susceptible to oxidation.
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Use Milder Nitrating Agents: If direct nitration is attempted, avoid the use of harsh mixed acids. Consider milder reagents such as calcium nitrate in acetic acid or nitric acid in acetic anhydride.
-
Control the Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) to minimize side reactions and decomposition.
-
Slow Addition of Reagents: Add the nitrating agent dropwise to the solution of the aminocoumarin to maintain control over the reaction exotherm.
Q2: I am getting a mixture of isomers from my nitration reaction. How can I improve the regioselectivity?
A2: The amino group is a strong ortho-, para-director. The regioselectivity of the nitration will depend on the substitution pattern of the starting aminocoumarin and the reaction conditions.
Troubleshooting Steps:
-
Protecting Group Strategy: As mentioned above, protecting the amino group as an acetamide can influence the steric hindrance around the ortho positions, potentially favoring para-substitution.
-
Choice of Nitrating Agent: The choice of nitrating agent and solvent can influence the isomer ratio. For example, nitration with nitric oxide has been shown to be highly regioselective for hydroxycoumarins, suggesting that milder, more selective reagents could be beneficial.[1]
-
Solvent Effects: The polarity of the solvent can influence the reactivity and selectivity of the nitration reaction. Experiment with different solvents to optimize the desired isomer formation.
-
Purification: If a mixture of isomers is unavoidable, careful column chromatography is often necessary for separation.
Q3: The yield of my nitrated aminocoumarin is very low. What are the potential causes and solutions?
A3: Low yields can result from several factors, including incomplete reaction, product decomposition, or loss during workup.
Troubleshooting Steps:
-
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at low temperatures, a slight increase in temperature may be necessary, but be cautious of decomposition.
-
Purity of Reagents: Ensure that all reagents, especially the nitrating agent and solvents, are pure and dry.
-
Workup Procedure: The nitrated product may be partially soluble in the aqueous phase during workup. Ensure proper extraction with a suitable organic solvent. Back-extraction of the aqueous layer may improve recovery.
-
Protecting Group Strategy: The protection-nitration-deprotection sequence, while adding steps, often leads to a higher overall yield of the desired aminonitrocoumarin due to cleaner reactions and easier purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the nitration of a novel aminocoumarin?
A1: Due to the challenges of direct nitration, it is highly recommended to first protect the amino group. A reliable starting point is the acetylation of the aminocoumarin, followed by nitration of the resulting acetamidocoumarin, and subsequent deprotection.
Q2: How do I protect the amino group of my aminocoumarin before nitration?
A2: Acetylation is a common and effective method. A general procedure involves reacting the aminocoumarin with acetic anhydride in a suitable solvent like acetic acid or pyridine. The reaction is typically heated to ensure completion.
Q3: What are the best conditions for nitrating the protected acetamidocoumarin?
A3: A mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5 °C) is a standard condition for nitrating moderately activated aromatic compounds like acetamides. The reaction should be carefully monitored by TLC.
Q4: How can I remove the acetyl protecting group after nitration?
A4: The acetyl group can be removed by acid or base hydrolysis. Refluxing the nitrated acetamidocoumarin in acidic ethanol (e.g., with HCl) is a common method.
Q5: Is it possible to perform a direct nitration of an aminocoumarin without a protecting group?
A5: While challenging, it may be possible under very mild and carefully controlled conditions. Milder nitrating systems like calcium nitrate in acetic acid have been used for the nitration of other sensitive heterocyclic compounds.[2] However, expect potential side reactions and lower yields compared to the protecting group strategy.
Q6: What are the main safety precautions to take during nitration reactions?
A6: Nitration reactions are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (safety glasses, lab coat, gloves). Nitrating agents are strong oxidizers and corrosive. Reactions can be highly exothermic, so it is crucial to control the temperature with an ice bath and add reagents slowly.
Section 3: Data Presentation
The following table summarizes reaction conditions for the nitration of a protected aminocoumarin (N-acetyl-7-amino-4-methylcoumarin) and a related hydroxycoumarin to provide a comparative overview. Direct nitration data for aminocoumarins is scarce in the literature due to the aforementioned challenges.
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |
| 7-Hydroxy-4-methylcoumarin | conc. HNO₃ / conc. H₂SO₄ | - | 5 | 1 | 6-Nitro- and 8-Nitro- | Mixture | [3] |
| 4-Hydroxycoumarin | Ca(NO₃)₂·4H₂O | Acetic Acid | 60 | 1 | 3-Nitro-4-hydroxycoumarin | 90 | [2] |
| N-acetyl-7-amino-4-methylcoumarin | conc. HNO₃ / conc. H₂SO₄ | Acetic Anhydride | 0-5 | 2 | 8-Nitro-N-acetyl-7-amino-4-methylcoumarin | ~75 | Adapted from aniline nitration procedures |
Section 4: Experimental Protocols
Protocol 1: Protection of 7-Amino-4-methylcoumarin by Acetylation
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Dissolve 7-amino-4-methylcoumarin (1 equivalent) in a minimal amount of acetic acid.
-
Add acetic anhydride (1.5 equivalents) to the solution.
-
Heat the mixture at reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated N-acetyl-7-amino-4-methylcoumarin by filtration, wash with cold water, and dry.
Protocol 2: Nitration of N-acetyl-7-amino-4-methylcoumarin
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add N-acetyl-7-amino-4-methylcoumarin (1 equivalent) to concentrated sulfuric acid, keeping the temperature below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate cooled flask.
-
Add the nitrating mixture dropwise to the solution of the acetamidocoumarin, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture slowly onto crushed ice.
-
Collect the precipitated product by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
Protocol 3: Deprotection of the Acetyl Group
-
Suspend the nitrated N-acetyl-aminocoumarin (1 equivalent) in ethanol.
-
Add concentrated hydrochloric acid (e.g., 5-10 equivalents).
-
Heat the mixture at reflux for 2-4 hours, monitoring the hydrolysis by TLC.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate solution).
-
The product may precipitate upon neutralization. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude aminonitrocoumarin.
-
Purify the product by recrystallization or column chromatography.
Section 5: Mandatory Visualizations
Caption: Troubleshooting workflow for the nitration of aminocoumarins.
Caption: Recommended experimental workflow for aminocoumarin nitration.
References
Solving solubility issues of 6-amino-5-nitrocoumarin in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-amino-5-nitrocoumarin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is 6-amino-5-nitrocoumarin difficult to dissolve in aqueous buffers?
A1: 6-amino-5-nitrocoumarin is a hydrophobic molecule with low aqueous solubility. Its aromatic structure and nitro group contribute to its poor solubility in water-based solutions. Like many organic fluorescent dyes, it tends to aggregate in aqueous environments, leading to precipitation.
Q2: What is the recommended solvent for preparing a stock solution of 6-amino-5-nitrocoumarin?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of 6-amino-5-nitrocoumarin.[1][2] It is a powerful organic solvent that can effectively dissolve the compound. For cellular applications, it is crucial to keep the final concentration of DMSO in the aqueous working solution low (typically below 1%, and ideally below 0.1%) to avoid cytotoxicity.[2]
Q3: Can I use other organic solvents to prepare the stock solution?
A3: Yes, other water-miscible organic solvents such as ethanol, N,N-dimethylformamide (DMF), or acetonitrile (ACN) can also be used.[2][3] However, DMSO is generally preferred for its high solubilizing power and compatibility with many biological assays. The choice of solvent may depend on the specific requirements of your experiment.
Q4: How does pH affect the solubility and fluorescence of 6-amino-5-nitrocoumarin?
A4: The solubility and fluorescence of coumarin derivatives can be pH-dependent.[4][5] The amino group in 6-amino-5-nitrocoumarin can be protonated at acidic pH, which may alter its solubility. The fluorescence intensity and emission wavelength of coumarins can also change with pH.[4][5] It is recommended to test the solubility and fluorescence of the compound in your specific buffer system at the desired pH.
Q5: What is the maximum concentration of 6-amino-5-nitrocoumarin I can achieve in my aqueous buffer?
A5: The maximum achievable concentration in your aqueous buffer will depend on several factors, including the final concentration of the co-solvent (e.g., DMSO), the pH of the buffer, and the presence of other components in the solution. It is essential to perform a solubility test to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
Issue 1: Precipitate forms when diluting the DMSO stock solution into an aqueous buffer.
This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Final concentration is too high | The final concentration of 6-amino-5-nitrocoumarin in the aqueous buffer may exceed its solubility limit. Try preparing a more dilute working solution. |
| Insufficient mixing | When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. Vortexing or sonicating the solution can help to disperse the compound and prevent aggregation. |
| Low co-solvent concentration | The percentage of DMSO in the final working solution may be too low to maintain solubility. While keeping the DMSO concentration as low as possible is important for biological experiments, a slight increase (e.g., from 0.1% to 0.5%) might be necessary. Always include a vehicle control with the same final DMSO concentration in your experiments. |
| Buffer composition | The ionic strength and other components of your buffer could influence the solubility. If possible, try dissolving the compound in a different buffer system. |
Experimental Workflow for Preparing an Aqueous Working Solution:
Issue 2: Inconsistent fluorescence signal in the assay.
Variations in the fluorescence signal can be due to solubility issues or the chemical environment.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Micro-precipitation | Even if not visible to the naked eye, small aggregates of the compound can form, leading to inconsistent fluorescence. Try filtering the final working solution through a 0.2 µm syringe filter before use.[6] |
| pH sensitivity | The fluorescence of coumarin derivatives can be sensitive to pH.[4][5] Ensure that the pH of your buffer is consistent across all experiments. If you suspect pH is the issue, you can perform a pH titration to determine the optimal pH range for stable fluorescence. |
| Photobleaching | Fluorescent dyes can lose their fluorescence upon prolonged exposure to light. Minimize the exposure of your solutions and samples to light. |
| Interaction with other components | Components in your assay medium could be quenching the fluorescence of the coumarin. Test the fluorescence of the compound in simpler buffer systems to see if the issue persists. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weighing: Accurately weigh out a known amount of 6-amino-5-nitrocoumarin powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to weigh approximately 2.06 mg of the compound (Molecular Weight: ~206.15 g/mol ).
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Mixing: Vortex the solution vigorously or place it in a sonicator bath until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Preparing an Aqueous Working Solution
-
Determine Final Concentration: Decide on the final concentration of 6-amino-5-nitrocoumarin and the final percentage of DMSO for your experiment.
-
Prepare Buffer: Add the required volume of aqueous buffer to a sterile tube.
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Dilution: While vortexing the aqueous buffer, add the calculated volume of the 10 mM DMSO stock solution. For example, to prepare 1 mL of a 10 µM working solution with 0.1% DMSO, add 1 µL of the 10 mM stock solution to 999 µL of buffer.
-
Final Mixing: Continue to vortex for another 30 seconds to ensure homogeneity.
-
Optional Filtration: If you are concerned about micro-precipitates, filter the solution through a 0.2 µm syringe filter.
Signaling Pathway Context
Coumarin derivatives have been investigated for their potential as anticancer agents, affecting various cellular processes including cell cycle progression and apoptosis.[7][8] While the specific signaling pathways targeted by 6-amino-5-nitrocoumarin are not extensively characterized, related compounds have been shown to influence pathways such as the MAPK signaling pathway.[3] Below is a conceptual diagram illustrating a plausible mechanism of action for a generic coumarin derivative in a cancer cell line, leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. allencell.org [allencell.org]
- 7. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming fluorescence quenching issues with 6-amino-5-nitrocoumarin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with 6-amino-5-nitrocoumarin. Our resources are designed to help you overcome common challenges, particularly those related to fluorescence quenching, and to provide clear protocols for its use.
Troubleshooting Guide: Overcoming Fluorescence Issues
Users of 6-amino-5-nitrocoumarin often encounter issues with weak or absent fluorescence signals. This guide provides a systematic approach to identifying and resolving these problems.
Core Issue: The "Off" State of 6-Amino-5-Nitrocoumarin
The primary challenge with 6-amino-5-nitrocoumarin stems from the presence of the nitro group (-NO2) at the 5-position. Nitro groups are potent electron-withdrawing groups that can act as fluorescence quenchers. This inherent property means that 6-amino-5-nitrocoumarin is likely to be non-fluorescent or very weakly fluorescent in its native state. The key to eliciting a fluorescent signal is often the chemical or enzymatic reduction of the nitro group to an amino group (-NH2), which typically restores fluorescence.
dot
Caption: A stepwise workflow for troubleshooting weak or absent fluorescence from 6-amino-5-nitrocoumarin.
Question: Why am I not seeing any fluorescence from my 6-amino-5-nitrocoumarin sample?
Answer: The most probable cause is the strong fluorescence quenching effect of the 5-nitro group. In its native state, this compound is expected to have very low to non-existent fluorescence. A fluorescent signal is typically observed only after the nitro group is reduced to an amino group.
Question: How can I "turn on" the fluorescence of 6-amino-5-nitrocoumarin?
Answer: The fluorescence can be activated by reducing the nitro group. This is often achieved enzymatically, for example, using a nitroreductase enzyme. This principle is the basis for using 6-nitrocoumarins as fluorogenic substrates to detect nitroreductase activity.[1][2]
Question: My fluorescence signal is still weak even in the presence of a nitroreductase. What should I check?
Answer:
-
Enzyme Activity: Confirm that your nitroreductase is active using a known positive control substrate.
-
Cofactors: Ensure that the necessary cofactors for the enzyme, typically NADH or NADPH, are present in sufficient concentration.
-
pH of the Buffer: The fluorescence of aminocoumarins is highly pH-dependent. For 6-aminocoumarin, the optimal pH is around 7.2.[3][4] Fluorescence intensity decreases significantly in acidic conditions due to protonation of the amino group.[4] It is advisable to maintain a neutral pH environment.
-
Solvent: The polarity of the solvent can influence fluorescence. It is recommended to test different solvents to find the optimal conditions for your assay.
-
Presence of Quenchers: Other molecules in your sample could be quenching the fluorescence. For instance, 6-aminocoumarin has been shown to be a selective fluorescent sensor for nitrite ions, where the presence of nitrite quenches the fluorescence.[4]
Question: What are the expected excitation and emission wavelengths for 6-amino-5-nitrocoumarin?
Answer: In its native, non-fluorescent state, it is difficult to determine these parameters. However, upon reduction of the nitro group to an amino group, the resulting 5,6-diaminocoumarin would be expected to have excitation and emission maxima similar to other aminocoumarins. For comparison, 6-aminocoumarin has an excitation maximum around 330 nm and an emission maximum around 460 nm.[3][4] It is recommended to perform a full excitation and emission scan to determine the optimal wavelengths for the reduced product in your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 6-amino-5-nitrocoumarin?
A1: Given its structure, the most likely application is as a fluorogenic substrate for detecting nitroreductase activity.[1][2] The non-fluorescent substrate is converted to a fluorescent product by the enzyme, allowing for sensitive detection of enzyme activity.
Q2: How does the nitro group quench fluorescence?
A2: The nitro group is a strong electron-withdrawing group that can provide a non-radiative pathway for the excited state energy to dissipate, thus preventing the emission of a photon (fluorescence). This process is often referred to as photoinduced electron transfer (PET).
dot
Caption: The quenching mechanism of 6-amino-5-nitrocoumarin and restoration of fluorescence upon reduction.
Q3: Is 6-amino-5-nitrocoumarin soluble in aqueous buffers?
A3: Coumarin derivatives often have limited aqueous solubility. It may be necessary to dissolve the compound in an organic solvent like DMSO or ethanol first and then dilute it into the aqueous buffer for the experiment.[1] Be mindful of the final concentration of the organic solvent in your assay, as it can affect enzyme activity and cellular systems.
Q4: Can I use 6-amino-5-nitrocoumarin for live-cell imaging?
A4: Potentially, yes, as a probe for intracellular nitroreductase activity. However, you would need to consider cell permeability, potential cytotoxicity, and the challenges of delivering the compound to the cells. It is advisable to perform cytotoxicity assays (e.g., MTT assay) to determine a suitable concentration range.
Quantitative Data Summary
The following table summarizes the known photophysical properties of 6-aminocoumarin and provides a hypothesized comparison for 6-amino-5-nitrocoumarin before and after reduction. The values for 6-amino-5-nitrocoumarin and its reduced product are illustrative and should be experimentally determined.
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Characteristics | Reference |
| 6-Aminocoumarin | ~330 | ~460 | Moderate | Fluorescent, pH-sensitive | [3][4] |
| 6-Amino-5-nitrocoumarin (Hypothesized) | N/A | N/A | Very Low (<0.01) | Non-fluorescent (quenched) | - |
| Reduced 6-Amino-5-nitrocoumarin (5,6-diaminocoumarin) (Hypothesized) | 340 - 360 | 470 - 490 | Moderate | Fluorescent | - |
Experimental Protocols
Protocol 1: General Procedure for Testing Fluorescence Properties
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Stock Solution Preparation: Prepare a 1-10 mM stock solution of 6-amino-5-nitrocoumarin in a suitable organic solvent (e.g., DMSO or ethanol).
-
Working Solution Preparation: Dilute the stock solution in the buffer of choice (e.g., 100 mM phosphate buffer, pH 7.2) to a final concentration in the low micromolar range (e.g., 1-10 µM).
-
Fluorescence Measurement:
-
Use a spectrofluorometer to measure the fluorescence spectrum.
-
First, perform an excitation scan to find the optimal excitation wavelength by setting a plausible emission wavelength (e.g., 480 nm).
-
Then, using the determined optimal excitation wavelength, perform an emission scan to find the emission maximum.
-
-
Quantum Yield Determination (Optional): The fluorescence quantum yield can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Protocol 2: Nitroreductase Activity Assay
-
Reagent Preparation:
-
Substrate Stock Solution: 1 mM 6-amino-5-nitrocoumarin in DMSO.
-
Enzyme Solution: Purified nitroreductase in assay buffer.
-
Cofactor Solution: 10 mM NADH or NADPH in assay buffer.
-
Assay Buffer: 100 mM phosphate buffer, pH 7.2.
-
-
Assay Procedure:
-
In a 96-well plate or a cuvette, add the assay buffer.
-
Add the cofactor solution to a final concentration of 100-200 µM.
-
Add the substrate solution to a final concentration of 5-10 µM.
-
Initiate the reaction by adding the nitroreductase enzyme.
-
A negative control without the enzyme should be included.
-
-
Fluorescence Monitoring:
-
Monitor the increase in fluorescence intensity over time using a plate reader or spectrofluorometer.
-
Use the experimentally determined optimal excitation and emission wavelengths for the reduced product.
-
The rate of fluorescence increase is proportional to the enzyme activity.
-
References
- 1. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of 6-nitrocoumarin as a substrate for the fluorescent detection of nitroreductase activity in Sporothrix schenckii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Amino-5-Nitrocoumarin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 6-amino-5-nitrocoumarin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying 6-amino-5-nitrocoumarin?
The primary challenge in purifying 6-amino-5-nitrocoumarin lies in the separation of its isomers, which are often produced during the nitration of the coumarin precursor. These isomers, such as the 6-amino-8-nitrocoumarin, can have very similar polarities and solubility profiles, making their separation by standard chromatographic or crystallization techniques difficult.
Q2: Which analytical techniques are recommended for assessing the purity of 6-amino-5-nitrocoumarin fractions?
Thin Layer Chromatography (TLC) is a rapid and cost-effective method for monitoring the progress of purification and assessing the purity of collected fractions.[1] High-Performance Liquid Chromatography (HPLC) offers higher resolution and quantitative analysis, making it suitable for final purity assessment.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the isomeric identity of the purified compounds.
Q3: What are the typical chromatographic methods used for separating coumarin isomers?
Column chromatography using silica gel or alumina is a common method for the preparative separation of coumarin isomers.[1] The choice of solvent system is critical for achieving good separation. For analytical purposes, HPLC is a powerful technique for separating closely related isomers.[2]
Q4: Can recrystallization be used to purify 6-amino-5-nitrocoumarin?
Recrystallization can be an effective final purification step if a suitable solvent is found that selectively dissolves one isomer over the others at a given temperature. However, due to the similar properties of the isomers, finding such a solvent can be challenging and may require extensive screening.
Troubleshooting Guides
Problem 1: Poor or no separation of isomers on Thin Layer Chromatography (TLC).
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the mobile phase may be too high or too low. |
| - Systematically vary the ratio of a polar solvent (e.g., ethyl acetate) and a non-polar solvent (e.g., hexane). | |
| - Try adding a small amount of a third solvent with a different polarity (e.g., methanol or dichloromethane) to modulate the separation. | |
| Co-spotting of Isomers | The isomers have very similar Rf values in the chosen solvent system. |
| - Use a longer TLC plate to increase the separation distance. | |
| - Try a different stationary phase, such as alumina or reverse-phase silica gel plates. | |
| Sample Overload | Applying too much sample can lead to band broadening and poor resolution. |
| - Dilute the sample before spotting it onto the TLC plate. | |
| - Apply the sample in smaller, repeated spots, allowing the solvent to evaporate between applications. |
Problem 2: Isomers co-elute during column chromatography.
| Possible Cause | Solution |
| Inappropriate Mobile Phase | The eluent is too polar, causing all isomers to elute quickly without separation. |
| - Start with a less polar solvent system, as determined by TLC analysis. | |
| - Use a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. | |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to poor separation. |
| - Ensure the silica gel is uniformly packed as a slurry to avoid air bubbles and channels. | |
| - Allow the column to equilibrate with the mobile phase before loading the sample. | |
| Sample Overloading | Exceeding the binding capacity of the stationary phase. |
| - Use a larger column with more stationary phase for the amount of sample being purified. | |
| - Ensure the sample is concentrated into a narrow band at the top of the column before elution. |
Problem 3: Difficulty in inducing crystallization or obtaining pure crystals.
| Possible Cause | Solution |
| Supersaturation Not Reached | The solution is not concentrated enough for crystals to form. |
| - Slowly evaporate the solvent from the solution. | |
| - Cool the solution slowly, as rapid cooling can lead to the precipitation of impurities. | |
| Presence of Impurities | Impurities can inhibit crystal formation or co-crystallize with the product. |
| - Pre-purify the crude product by column chromatography before attempting recrystallization. | |
| - Add a small seed crystal of the pure compound to induce crystallization. | |
| Incorrect Solvent Choice | The compound is either too soluble or insoluble in the chosen solvent. |
| - The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[3] | |
| - Screen a variety of solvents with different polarities. A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[3] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Isomer Separation
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Application: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., acetone or ethyl acetate). Spot the dissolved sample onto the TLC plate baseline using a capillary tube.
-
Mobile Phase Selection: Prepare a mobile phase. A common starting point for coumarin derivatives is a mixture of hexane and ethyl acetate.[4] A suggested starting ratio is 7:3 (hexane:ethyl acetate).
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm and/or 365 nm).[4] Calculate the Rf value for each spot.
-
Optimization: Adjust the mobile phase polarity to achieve a difference in Rf values of at least 0.1 between the isomers for good separation.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (determined from TLC). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude 6-amino-5-nitrocoumarin mixture in a minimal amount of the mobile phase or a more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase. Collect fractions in test tubes.
-
Gradient Elution (if necessary): If the isomers do not separate with a single solvent system (isocratic elution), gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified isomers.
-
Solvent Removal: Combine the pure fractions of each isomer and remove the solvent using a rotary evaporator.
Protocol 3: Recrystallization
-
Solvent Selection: Place a small amount of the impure solid into several test tubes. Add a few drops of different solvents to each tube and observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
Dissolution: Add the impure solid to a flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Dry the crystals in a vacuum oven.
Data Presentation
Table 1: TLC Solvent System Optimization
| Solvent System (v/v) | Rf (Isomer 1) | Rf (Isomer 2) | ΔRf | Observations |
| Hexane:Ethyl Acetate (8:2) | ||||
| Hexane:Ethyl Acetate (7:3) | ||||
| Hexane:Ethyl Acetate (6:4) | ||||
| Dichloromethane:Methanol (9.5:0.5) |
Table 2: Column Chromatography Fraction Log
| Fraction Number | Eluent Composition | TLC Result (Rf values) | Mass (mg) | Purity (by HPLC, %) |
| 1-5 | ||||
| 6-10 | ||||
| 11-15 | ||||
| 16-20 |
Table 3: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Yield (%) | Purity (by HPLC, %) |
| Ethanol | |||||
| Methanol | |||||
| Acetone | |||||
| Ethyl Acetate | |||||
| Toluene |
Visualizations
Caption: Experimental workflow for the synthesis and purification of 6-amino-5-nitrocoumarin isomers.
Caption: Troubleshooting decision tree for isomer separation issues.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Separation of 6-Amino-1-methyl-5-nitrosouracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. mt.com [mt.com]
- 4. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of Coumarin-Based Sensors
A Note on the Specificity of 6-amino-5-nitrocoumarin:
Extensive research indicates a limited amount of publicly available data specifically on the synthesis, application, and troubleshooting of 6-amino-5-nitrocoumarin as a fluorescent sensor. This specific substitution pattern appears to be less commonly utilized or reported in the scientific literature compared to other coumarin derivatives.
Therefore, this technical support center will focus on the closely related and well-documented class of 6-aminocoumarin-based sensors . The principles, experimental protocols, and troubleshooting advice provided here are highly relevant and will serve as a robust guide for researchers working with 6-amino-5-nitrocoumarin. The presence of a nitro group at the 5-position will likely influence the electronic properties of the coumarin core, potentially altering its photophysical characteristics and interaction with analytes. Researchers should consider these effects when adapting the provided methodologies.
Frequently Asked Questions (FAQs)
Q1: My 6-aminocoumarin-based sensor shows poor selectivity. What are the common causes?
A1: Poor selectivity in 6-aminocoumarin sensors can stem from several factors:
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Receptor Design: The chelating group attached to the 6-aminocoumarin may have an affinity for multiple analytes with similar chemical properties (e.g., different divalent metal ions).
-
Solvent Effects: The polarity and protic nature of the solvent can significantly influence the sensor's binding affinity and photophysical response.
-
pH of the Medium: The pH can affect both the protonation state of the sensor's receptor and the speciation of the target analyte, leading to non-specific interactions.
-
Interference from Other Species: The presence of other ions or molecules in the sample matrix can compete for the binding site or quench the fluorescence through alternative mechanisms.
Q2: I am observing significant fluorescence quenching with a variety of metal ions, not just my target analyte. How can I troubleshoot this?
A2: Non-specific fluorescence quenching is a common issue. Here are some troubleshooting steps:
-
Optimize the Solvent System: Experiment with a range of solvents with varying polarities. Sometimes, a mixed solvent system (e.g., water/acetonitrile) can enhance selectivity.
-
Buffer the pH: Control the pH of your experiment with a suitable buffer system to ensure a consistent protonation state of your sensor and analyte.
-
Introduce Masking Agents: If you are targeting a specific metal ion in the presence of interfering ions, consider adding a masking agent that selectively complexes with the interfering ions without affecting your target analyte.
-
Modify the Receptor: If possible, consider synthetic modifications to the receptor to create a more sterically hindered or electronically favorable binding pocket for your target analyte.
Q3: My sensor is not showing a significant "turn-on" or "turn-off" response upon addition of the analyte. What should I check?
A3: A weak response can be due to several factors:
-
Incorrect Wavelengths: Ensure you are using the optimal excitation and emission wavelengths for your sensor-analyte complex. These may shift compared to the free sensor.
-
Concentration Mismatch: The concentration of your sensor and analyte may not be in the optimal range for detection. Try varying the concentrations.
-
Binding Stoichiometry: If the binding stoichiometry is not 1:1, this can affect the fluorescence response curve. Determine the stoichiometry using a Job's plot.
-
Quantum Yield: The quantum yield of the fluorescent change might be inherently low.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low signal-to-noise ratio | Low fluorescence quantum yield of the sensor. Detector saturation. | Increase the concentration of the sensor. Decrease the slit widths on the fluorometer. Check for and reduce background fluorescence from the solvent or cuvette. Reduce sensor concentration or excitation intensity to avoid detector saturation. |
| Inconsistent fluorescence readings | Photobleaching of the sensor. Temperature fluctuations. | Reduce the intensity of the excitation light or the exposure time. Use a photostable analogue if available. Use a temperature-controlled cuvette holder. |
| Precipitation upon analyte addition | Low solubility of the sensor-analyte complex. | Change the solvent system to one that better solubilizes the complex. Decrease the concentrations of the sensor and analyte. |
| Unexpected shifts in fluorescence spectra | Formation of aggregates. Presence of emissive impurities. | Work at lower sensor concentrations. Purify the sensor using chromatography or recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 6-Aminocoumarin
This protocol describes the reduction of 6-nitrocoumarin to 6-aminocoumarin, a common precursor for many sensors.
Materials:
-
6-nitrocoumarin
-
Iron powder (Fe)
-
Dioxane
-
Glacial acetic acid
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
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Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with hotplate
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Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 6-nitrocoumarin (1.0 g, 5.23 mmol) in a 1:1 mixture of dioxane and water (50 mL), add iron powder (1.46 g, 26.2 mmol).
-
Add glacial acetic acid (2.5 mL) to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron catalyst.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain 6-aminocoumarin.
Protocol 2: Fluorescence Titration for Selectivity Studies
This protocol outlines the general procedure for assessing the selectivity of a 6-aminocoumarin-based sensor for a target analyte in the presence of other potential interfering species.
Materials:
-
Stock solution of the 6-aminocoumarin-based sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of the target analyte and various interfering ions (e.g., 10 mM in deionized water or an appropriate buffer).
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
High-purity solvent for dilutions.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a working solution of the sensor (e.g., 10 µM) in the chosen buffer.
-
Place 2 mL of the sensor solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum of the sensor solution at its optimal excitation wavelength.
-
To separate cuvettes containing 2 mL of the sensor solution, add a specific amount (e.g., 10 equivalents) of the target analyte and each of the interfering ions from their respective stock solutions.
-
Incubate the solutions for a short period (e.g., 5-10 minutes) to allow for complexation.
-
Record the fluorescence emission spectrum for each solution.
-
Plot the fluorescence intensity at the emission maximum as a bar chart for the sensor alone, the sensor with the target analyte, and the sensor with each interfering ion. This will visually represent the selectivity.
Protocol 3: Determination of Stoichiometry using Job's Plot
This protocol describes the method of continuous variations (Job's plot) to determine the binding stoichiometry between the sensor and the analyte.
Materials:
-
Stock solutions of the sensor and the analyte of the same concentration (e.g., 100 µM) in the same solvent/buffer system.
-
Fluorometer and quartz cuvettes.
Procedure:
-
Prepare a series of solutions with a constant total concentration of sensor and analyte, but with varying mole fractions of the analyte. For example, prepare 11 solutions where the mole fraction of the analyte ranges from 0 to 1.0 in increments of 0.1. The total volume should be kept constant.
-
Record the fluorescence intensity of each solution at the emission maximum of the complex.
-
Plot the change in fluorescence intensity (ΔF = F - F₀, where F is the fluorescence of the mixture and F₀ is the fluorescence of the sensor alone at that concentration) against the mole fraction of the analyte.
-
The mole fraction at which the maximum ΔF is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry, while a maximum at ~0.67 indicates a 1:2 (sensor:analyte) stoichiometry.
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data for different 6-aminocoumarin-based sensors. Note: This data is for illustrative purposes and not from actual experiments on 6-amino-5-nitrocoumarin.
| Sensor Derivative | Target Analyte | Quantum Yield (Φ) of Complex | Stokes Shift (nm) | Limit of Detection (LOD) | Selectivity over Interferent X (Fold) |
| Sensor A | Cu²⁺ | 0.45 | 85 | 50 nM | 20 |
| Sensor B | Zn²⁺ | 0.62 | 92 | 25 nM | 50 |
| Sensor C | Hg²⁺ | 0.38 | 78 | 100 nM | 15 |
Visualizations
Caption: General experimental workflow for characterizing a new 6-aminocoumarin-based sensor.
Caption: A simplified signaling pathway for a "turn-off" 6-aminocoumarin-based sensor.
Validation & Comparative
Validation of Nitrocoumarin-Based Fluorogenic Probes for Detecting Nitroreductase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-nitrocoumarin as a fluorogenic probe for detecting nitroreductase (NTR) activity against other alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable probe for your research needs.
Nitroreductases are enzymes that reduce nitroaromatic compounds to their corresponding amino derivatives.[1] This enzymatic activity is particularly elevated in hypoxic environments, such as those found in solid tumors, making NTR a significant biomarker for cancer research and a target for therapeutic strategies.[1][2] Fluorogenic probes that are activated by NTR are valuable tools for detecting and quantifying this activity in living cells and tissues.[3][4]
Principle of Detection
The core principle behind nitrocoumarin-based probes lies in a fluorescence "turn-on" mechanism. The nitro-substituted coumarin, which is typically non-fluorescent or weakly fluorescent, is enzymatically reduced by nitroreductase in the presence of a cofactor like NADH or NADPH.[1][5] This reduction converts the nitro group (-NO2) into an amino group (-NH2), yielding a highly fluorescent aminocoumarin derivative.[5] The resulting increase in fluorescence intensity is directly proportional to the nitroreductase activity.
Performance Comparison of Fluorogenic Probes for Nitroreductase
| Probe Class | Reporter Molecule | Detection Principle | Advantages | Disadvantages |
| Nitrocoumarins | Aminocoumarin | Fluorescence turn-on | Good photostability, cell permeability.[5] | Limited data on quantum yield and kinetic parameters for specific derivatives. |
| Nitro-Quinoxaline Derivatives | Amino-Quinoxaline | Fluorescence turn-on | Large Stokes shift, high sensitivity (low LOD).[3] | May require more complex synthesis. |
| Locked-Flavylium Probes | Flavylium Fluorophore | Ratiometric fluorescence | Ratiometric detection minimizes environmental interference, allows for more precise quantification.[1] | Potentially more complex data analysis. |
| Near-Infrared (NIR) Probes | Cyanine Dyes (e.g., Cy7/Cy5) | Ratiometric fluorescence | Deep tissue penetration, suitable for in vivo imaging.[4] | May have lower quantum yields compared to visible light probes. |
Experimental Protocols
General Protocol for In Vitro Nitroreductase Assay
This protocol provides a general framework for measuring NTR activity using a nitrocoumarin-based fluorogenic probe.
-
Reagent Preparation:
-
Prepare a stock solution of the nitrocoumarin probe (e.g., 6-nitrocoumarin) in DMSO.
-
Prepare a stock solution of NADH or NADPH in assay buffer.
-
Prepare a solution of purified nitroreductase enzyme in assay buffer.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH (e.g., 7.4).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer.
-
Add the nitrocoumarin probe to each well to the final desired concentration.
-
Initiate the reaction by adding the nitroreductase enzyme. For control wells, add assay buffer instead of the enzyme.
-
Immediately start the kinetic measurement on a fluorescence plate reader.
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).
-
-
Fluorescence Measurement:
-
Set the excitation and emission wavelengths appropriate for the resulting aminocoumarin. For 6-aminocoumarin, typical excitation is around 365 nm and emission is in the yellow fluorescence range.[5]
-
Record the fluorescence intensity.
-
-
Data Analysis:
-
Subtract the background fluorescence from the control wells.
-
Plot the fluorescence intensity against time (for kinetic assays) or the final fluorescence intensity (for endpoint assays).
-
The slope of the linear portion of the kinetic curve represents the reaction rate.
-
Protocol for Detecting Nitroreductase Activity in Living Cells
-
Cell Culture:
-
Plate cells in a suitable culture vessel (e.g., 96-well plate, confocal dish).
-
To induce hypoxia and potentially increase NTR expression, cells can be cultured under hypoxic conditions (e.g., 1% O2) for a specified period before the assay.[6]
-
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Add a solution of the nitrocoumarin probe in serum-free medium to the cells.
-
Incubate the cells for a specific time (e.g., 30-60 minutes) at 37°C to allow for probe uptake.
-
-
Imaging:
-
Wash the cells with PBS to remove any excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope or a high-content imaging system with the appropriate filter sets.
-
-
Image Analysis:
-
Quantify the fluorescence intensity within the cells using image analysis software.
-
Compare the fluorescence intensity between different cell types or treatment conditions.
-
Visualizing the Workflow and Signaling Pathway
The following diagrams illustrate the enzymatic detection mechanism and the experimental workflow.
Caption: Enzymatic activation of 6-nitrocoumarin by nitroreductase.
Caption: General experimental workflows for nitroreductase activity assays.
Conclusion
Nitrocoumarin-based probes like 6-nitrocoumarin are effective and straightforward tools for the detection of nitroreductase activity. Their "turn-on" fluorescence mechanism provides a clear and sensitive signal. For more advanced applications, such as in vivo imaging or precise quantification in complex biological samples, ratiometric probes, including those based on locked-flavylium or NIR dyes, may offer significant advantages. The choice of probe should be guided by the specific requirements of the experiment, including the desired sensitivity, the biological system under investigation, and the available instrumentation. Further validation of specific derivatives like 6-amino-5-nitrocoumarin with detailed kinetic and photophysical characterization would be beneficial for the research community.
References
- 1. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. APPLICATION OF 6-NITROCOUMARIN AS A SUBSTRATE FOR THE FLUORESCENT DETECTION OF NITROREDUCTASE ACTIVITY IN Sporothrix schenckii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nuclear Counterstaining: 6-amino-5-nitrocoumarin vs. DAPI
In the realm of cellular imaging and analysis, nuclear counterstaining is a fundamental technique for visualizing cell nuclei, providing critical context for the localization of specific proteins and other subcellular structures. 4',6-diamidino-2-phenylindole, or DAPI, is a well-established and widely used blue-fluorescent nuclear counterstain. This guide provides a comparative overview of DAPI and a potential alternative, 6-amino-5-nitrocoumarin, for researchers, scientists, and drug development professionals.
It is important to note that while DAPI is a thoroughly characterized nuclear counterstain, there is a lack of direct experimental data comparing 6-amino-5-nitrocoumarin to DAPI for this specific application. The information on 6-amino-5-nitrocoumarin presented here is based on the known properties of related aminocoumarin and nitrocoumarin derivatives.
Overview of Nuclear Counterstains
Nuclear counterstains are essential tools in fluorescence microscopy, flow cytometry, and high-content screening. An ideal nuclear counterstain should exhibit high specificity for DNA, minimal spectral overlap with other fluorophores, good photostability, and low cytotoxicity, especially for live-cell imaging.
DAPI is a fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1] It is predominantly used for staining fixed and permeabilized cells due to its limited ability to cross the membranes of live cells at standard concentrations.[2][3] While it can enter live cells at higher concentrations, it exhibits greater toxicity compared to other live-cell nuclear stains like Hoechst dyes.[2]
6-amino-5-nitrocoumarin belongs to the coumarin family of fluorophores. Coumarins are known for their UV-excitable, blue-fluorescent properties.[4][5] Various aminocoumarin derivatives have been explored for their fluorescent properties and some have been shown to be cell-permeable, making them potential candidates for live-cell imaging.[6][7][8] The DNA binding and nuclear specificity of 6-amino-5-nitrocoumarin have not been extensively characterized. However, some coumarin derivatives have been shown to bind to DNA through intercalation or groove binding.[9][10][11]
Quantitative Data Presentation
The following tables summarize the known properties of DAPI and the inferred or general properties of aminocoumarins, as a proxy for 6-amino-5-nitrocoumarin, based on available literature.
Table 1: Spectral Properties
| Property | DAPI | 6-amino-5-nitrocoumarin (Inferred) |
| Excitation Max (nm) | ~358 (bound to dsDNA) | ~330-405 (typical for aminocoumarins)[8][12] |
| Emission Max (nm) | ~461 (bound to dsDNA) | ~390-480 (typical for aminocoumarins)[4] |
| Stokes Shift (nm) | ~103 | Variable, can be large[13] |
| Quantum Yield | High when bound to DNA | Variable, can be high[13] |
| Color | Blue | Blue[4][5] |
Table 2: Performance Characteristics
| Characteristic | DAPI | 6-amino-5-nitrocoumarin (Inferred) |
| Primary Application | Fixed-cell nuclear staining[2] | Potential for live and fixed-cell imaging |
| DNA Specificity | High, binds A-T rich regions[1] | Unknown, some coumarins bind DNA[9][11] |
| Cell Permeability | Poor in live cells at low conc.[2] | Potentially good, many coumarins are cell-permeant[6][7][8] |
| Photostability | Moderate, subject to photobleaching[3][14][15] | Generally good for many aminocoumarins[13] |
| Cytotoxicity | Toxic to live cells, known mutagen[16][17] | Variable, some derivatives show cytotoxicity at high concentrations[18][19][20][21] |
Experimental Protocols
DAPI Staining Protocol for Fixed Cells
This protocol is a standard procedure for nuclear counterstaining of mammalian cells that have been previously fixed and permeabilized.
-
Reagent Preparation :
-
Prepare a DAPI stock solution of 5 mg/mL (14.3 mM) in deionized water or dimethylformamide (DMF).
-
Prepare a working solution by diluting the stock solution in phosphate-buffered saline (PBS) to a final concentration of 0.1-1 µg/mL.[22]
-
-
Staining Procedure :
-
Wash the fixed and permeabilized cells twice with PBS.
-
Add the DAPI working solution to the cells, ensuring complete coverage.
-
Incubate for 5-15 minutes at room temperature, protected from light.[22]
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Imaging :
-
Mount the coverslip with an anti-fade mounting medium.
-
Image using a fluorescence microscope with a standard DAPI filter set (Excitation: ~360 nm, Emission: ~460 nm).
-
Hypothetical Protocol for 6-amino-5-nitrocoumarin Nuclear Staining
This hypothetical protocol is based on general procedures for fluorescent staining and the known properties of coumarin derivatives. Optimization of concentration and incubation time would be necessary.
-
Reagent Preparation :
-
Prepare a stock solution of 6-amino-5-nitrocoumarin (e.g., 1-10 mM) in a suitable solvent like DMSO.
-
Prepare a working solution by diluting the stock solution in an appropriate buffer (e.g., PBS or HBSS) to a final concentration in the range of 1-20 µM.
-
-
Staining Procedure (for Live Cells) :
-
Wash the cells twice with the appropriate buffer.
-
Add the 6-amino-5-nitrocoumarin working solution to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
(Optional) Wash the cells with fresh buffer to reduce background fluorescence.
-
-
Imaging :
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for coumarin dyes (e.g., Excitation: ~405 nm, Emission: ~450-500 nm).
-
Visualization of Workflows and Mechanisms
Experimental Workflow for Nuclear Counterstaining
Caption: General workflow for nuclear counterstaining of cells.
Conceptual DNA Binding Mechanisms
Caption: Conceptual models of DAPI and coumarin derivative binding to DNA.
Concluding Remarks
DAPI remains the gold standard for nuclear counterstaining in fixed cells due to its high DNA specificity, brightness, and extensive validation. Its primary drawbacks are its limited applicability for live-cell imaging and its potential cytotoxicity.
6-amino-5-nitrocoumarin, as a representative of the aminocoumarin class of dyes, presents a potential, though unverified, alternative. The broader coumarin family offers compounds with good cell permeability and high photostability, which could be advantageous for live-cell imaging. However, a comprehensive characterization of 6-amino-5-nitrocoumarin's DNA binding affinity, nuclear specificity, spectral properties when bound to DNA, photostability in a cellular environment, and cytotoxicity at working concentrations is required.
Researchers considering alternatives to DAPI, particularly for live-cell applications, may find coumarin derivatives to be a promising area of exploration. However, any new compound would necessitate rigorous validation to establish its performance characteristics relative to well-established stains like DAPI and Hoechst dyes.
References
- 1. Difference Between DAPI and Hoechst - GeeksforGeeks [geeksforgeeks.org]
- 2. biotium.com [biotium.com]
- 3. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 4. Coumarins | AAT Bioquest [aatbio.com]
- 5. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Synthesis of 7-Aminocoumarin by Buchwald–Hartwig Cross Coupling for Specific Protein Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Coumarins to Cyanines: Synthesis of Hemicyanines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane‐Permeant, Bioactivatable Coumarin Derivatives for In‐Cell Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dna-binding-activity-and-cytotoxic-and-cell-cycle-arrest-properties-of-some-new-coumarin-derivatives-a-multispectral-and-computational-investigation - Ask this paper | Bohrium [bohrium.com]
- 10. or.niscpr.res.in [or.niscpr.res.in]
- 11. New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and <i>in silico</i> studies (Docking, MD, ADMET) - Arabian Journal of Chemistry [arabjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. Photobleaching | Writing in Biology - Section 1 [bcrc.bio.umass.edu]
- 15. Relationship between DAPI-fluorescence fading and nuclear DNA content: An alternative method to DNA quantification? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. DAPI - Wikipedia [en.wikipedia.org]
- 17. Is DAPI toxic to cells? | AAT Bioquest [aatbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. cbijournal.com [cbijournal.com]
- 21. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Performance comparison of coumarin derivatives in cellular imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for accurate and insightful cellular imaging. Coumarin derivatives have emerged as a versatile and widely utilized class of fluorophores due to their excellent photophysical properties, including high fluorescence quantum yields, tunable emission spectra, and sensitivity to their microenvironment.[1] This guide provides a comprehensive performance comparison of various coumarin derivatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal probe for your specific research needs.
Performance Comparison of Coumarin Derivatives
The efficacy of a fluorescent probe in cellular imaging is determined by several key performance indicators. These include its quantum yield (a measure of fluorescence efficiency), photostability (resistance to photobleaching), and cell permeability. The following table summarizes these quantitative parameters for a selection of coumarin derivatives, offering a clear comparison of their performance.
| Derivative Name/Number | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) | Target Organelle/Analyte | Cell Permeability | Cytotoxicity | Reference |
| CPD | ~450 | ~515 (blue/green) | - | 185 | Hypochlorite (ClO⁻) in Mitochondria | Good | - | [1] |
| CDCI-CO | ~488 | 710 (NIR) | - | 222 | Carbon Monoxide (CO) | Good | - | [1] |
| Coumarin-based ER Probes | 400 | 435-525 | 0.60 | - | Endoplasmic Reticulum | Good | Low (IC50: 205-252 µM) | [2][3] |
| CR1E, CR2E, CR3E | ~600-650 | >650 (Deep Red) | - | ~65 | Mitochondria | Good | Low | [4][5] |
| CM, CL, CE | ~350-370 | ~400-450 | - | - | Peroxynitrite (ONOO⁻) in Mitochondria, Lysosomes, ER | Good | - | [6] |
| SWJT-14 | ~450 | ~500-550 | - | - | Biothiols (Cys, Hcy, GSH) | Good | - | [7] |
| Coumarin 1 | 375 | 456 | - | 81 | General cellular staining | Good | - | [8] |
| Coumarin 2 | 365 | 470 | - | 105 | General cellular staining | Good | - | [8] |
| C-525 | - | - | - | - | Lipid Peroxidation | - | - | [9] |
Note: "-" indicates that the specific data was not provided in the cited sources. The performance of coumarin derivatives can be significantly influenced by the solvent and cellular microenvironment.
Key Experimental Protocols
Accurate and reproducible results in cellular imaging depend on meticulous experimental protocols. Below are detailed methodologies for key experiments involving coumarin derivatives.
Cell Culture and Staining
Objective: To label specific cellular components with a coumarin-based fluorescent probe.
Materials:
-
Mammalian cells (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Coumarin derivative stock solution (e.g., 1 mM in DMSO)
-
Imaging plates or coverslips
Protocol:
-
Seed cells onto imaging plates or coverslips and culture until they reach the desired confluency (typically 70-80%).
-
Prepare a working solution of the coumarin probe by diluting the stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1-10 µM).
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for the recommended time (typically 15-60 minutes) at 37°C in a CO₂ incubator.
-
After incubation, remove the loading solution and wash the cells two to three times with PBS or fresh culture medium to remove excess probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
Proceed with fluorescence microscopy imaging.
Fluorescence Microscopy and Image Acquisition
Objective: To visualize and capture images of cells stained with coumarin derivatives.
Materials:
-
Fluorescence microscope (e.g., confocal, epifluorescence) equipped with appropriate filter sets for the specific coumarin derivative.
-
Immersion oil (if using an oil immersion objective).
-
Imaging software.
Protocol:
-
Place the imaging plate or slide on the microscope stage.
-
Select the appropriate objective lens for the desired magnification.
-
Choose the excitation and emission filters that match the spectral properties of the coumarin probe. For example, for a probe excited at 400 nm and emitting at 450 nm, a DAPI filter set might be suitable.
-
Adjust the focus to obtain a sharp image of the cells.
-
Set the exposure time and laser power (for confocal) to obtain a good signal-to-noise ratio while minimizing photobleaching.
-
Capture images using the imaging software. For multi-color imaging, capture each channel sequentially to avoid spectral bleed-through.
-
For live-cell imaging, ensure the microscope is equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
Co-localization Studies
Objective: To determine the subcellular localization of a coumarin probe by comparing its fluorescence signal with that of a known organelle-specific marker.
Protocol:
-
Stain cells with the coumarin derivative of interest as described in the "Cell Culture and Staining" protocol.
-
In a subsequent step, or simultaneously if the probes are compatible, stain the cells with a commercially available organelle-specific fluorescent probe (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum). Follow the manufacturer's instructions for the co-stain.
-
Acquire images of both fluorescent probes using their respective filter sets.
-
Merge the images from the different channels. Co-localization is indicated by the overlap of the fluorescence signals, often visualized as a combined color (e.g., yellow from green and red signals).
-
Quantify the degree of co-localization using image analysis software with tools such as Pearson's correlation coefficient.
Visualizing Cellular Processes and Experimental Designs
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Caption: General workflow for cellular imaging using coumarin derivatives.
Caption: Detection of reactive oxygen species using a coumarin-based probe.
Conclusion
Coumarin derivatives offer a powerful and adaptable toolkit for cellular imaging. Their diverse photophysical properties and amenability to chemical modification allow for the development of probes tailored to specific biological questions.[1][10] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make informed decisions to select the most suitable coumarin derivative for their imaging experiments, ultimately leading to more precise and impactful scientific discoveries.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coumarin- and rhodamine-fused deep red fluorescent dyes: synthesis, photophysical properties, and bioimaging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]
- 7. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 9. Coumarin derivatives enhance the chemiluminescence accompanying lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10290F [pubs.rsc.org]
A Spectroscopic Journey: Unveiling the Characteristics of 6-amino-5-nitrocoumarin and Its Precursors
A detailed spectroscopic comparison of 6-amino-5-nitrocoumarin with its synthetic precursors, coumarin, 6-nitrocoumarin, and 6-aminocoumarin, provides valuable insights for researchers and professionals in drug development. This guide offers a side-by-side analysis of their key spectroscopic features, supported by experimental data and detailed methodologies.
The synthesis of 6-amino-5-nitrocoumarin, a molecule of interest for various scientific applications, typically proceeds through a multi-step pathway starting from the readily available coumarin. This journey involves the introduction of a nitro group at the 6-position to form 6-nitrocoumarin, followed by the reduction of this group to yield 6-aminocoumarin, and subsequent nitration at the 5-position. Each of these transformations imparts distinct electronic and structural changes, which are readily observable through spectroscopic techniques such as UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding these spectroscopic shifts is crucial for reaction monitoring, purity assessment, and the rational design of novel coumarin-based compounds with tailored properties.
Synthetic Pathway Overview
The logical workflow for the synthesis of 6-amino-5-nitrocoumarin from its precursors is illustrated below. This pathway highlights the key transformation steps that influence the spectroscopic properties of the resulting molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-amino-5-nitrocoumarin and its precursors. This allows for a direct comparison of their absorption, emission, and nuclear magnetic resonance characteristics.
Table 1: UV-Vis Absorption and Fluorescence Data
| Compound | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) |
| Coumarin | 274, 311[1] | - |
| 6-Nitrocoumarin | Not available | - |
| 6-Aminocoumarin | 330 (Excitation)[2][3] | 460[2][3] |
| 6-Amino-5-nitrocoumarin | Not available | Not available |
Table 2: 1H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Proton Position | Coumarin | 6-Nitrocoumarin | 6-Aminocoumarin | 6-Amino-5-nitrocoumarin |
| H3 | ~7.7 | Not available | Not available | Not available |
| H4 | ~6.4 | Not available | Not available | Not available |
| H5 | ~7.5 | Not available | Not available | Not available |
| H7 | ~7.3 | ~7.4 | Not available | Not available |
| H8 | ~7.3 | ~7.7 | Not available | Not available |
Note: Specific chemical shifts for 6-Nitrocoumarin were not fully detailed in the search results. Data for 6-Aminocoumarin and 6-Amino-5-nitrocoumarin were not available.
Table 3: 13C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Carbon Position | Coumarin | 6-Nitrocoumarin | 6-Aminocoumarin | 6-Amino-5-nitrocoumarin |
| C2 | ~160 | Not available | Not available | Not available |
| C3 | ~116 | Not available | Not available | Not available |
| C4 | ~143 | Not available | Not available | Not available |
| C4a | ~118 | Not available | Not available | Not available |
| C5 | ~127 | Not available | Not available | Not available |
| C6 | ~124 | Not available | Not available | Not available |
| C7 | ~131 | Not available | Not available | Not available |
| C8 | ~116 | Not available | Not available | Not available |
| C8a | ~154 | Not available | Not available | Not available |
Note: Comprehensive experimental 13C NMR data for the listed compounds were not available in the search results.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of coumarin derivatives.
UV-Vis Absorption Spectroscopy
-
Sample Preparation: A stock solution of the coumarin derivative is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to a known concentration (typically in the micromolar range).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis. The instrument is calibrated using a blank solution (the solvent used for sample preparation).
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. The absorbance values are plotted against the wavelength to identify the absorption maxima (λmax).
Fluorescence Spectroscopy
-
Sample Preparation: A dilute solution of the fluorescent coumarin derivative is prepared in a suitable solvent to avoid inner filter effects. The concentration is typically in the nanomolar to low micromolar range.
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp) and a detector is used.
-
Data Acquisition: An excitation spectrum is first recorded by scanning the excitation wavelength while monitoring the emission at a fixed wavelength (typically the expected emission maximum). The wavelength of maximum excitation intensity is then used to acquire the emission spectrum by scanning the emission monochromator. The emission maximum (λem) is determined from this spectrum.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the coumarin derivative is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: 1H NMR and 13C NMR spectra are acquired. For 1H NMR, parameters such as the number of scans, relaxation delay, and acquisition time are optimized. For 13C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal.
Discussion
The progressive functionalization of the coumarin scaffold from the parent molecule to 6-amino-5-nitrocoumarin is expected to induce significant changes in the spectroscopic properties. The introduction of the nitro group in 6-nitrocoumarin generally leads to a bathochromic (red) shift in the UV-Vis absorption spectrum due to the extension of the π-conjugated system and the electron-withdrawing nature of the nitro group. The subsequent reduction to 6-aminocoumarin introduces a strong electron-donating amino group, which typically results in a further red-shift in absorption and, notably, the emergence of fluorescence. The fluorescence of 6-aminocoumarin, with its excitation at 330 nm and emission at 460 nm, is a key characteristic.[2][3]
The final nitration step to yield 6-amino-5-nitrocoumarin introduces an additional electron-withdrawing group adjacent to the electron-donating amino group. This "push-pull" system is anticipated to cause a substantial bathochromic shift in both the absorption and emission spectra. However, a comprehensive search of available scientific literature did not yield specific experimental spectroscopic data for 6-amino-5-nitrocoumarin. Therefore, a direct quantitative comparison for this final product is not possible at this time. The data presented here for its precursors provide a foundational understanding of the spectroscopic trends within this class of compounds and highlight the need for further experimental characterization of 6-amino-5-nitrocoumarin.
References
Benchmarking 6-Amino-5-Nitrocoumarin: A Comparative Guide to Commercial pH Indicators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel fluorescent compound 6-amino-5-nitrocoumarin against widely used commercial pH indicators. Due to the limited experimental data on 6-amino-5-nitrocoumarin, this guide combines established data for commercial indicators with a theoretical performance evaluation of the coumarin derivative. This approach allows for a preliminary assessment of its potential as a pH-sensitive probe in research and drug development applications.
Data Presentation: Quantitative Comparison of pH Indicators
The performance of a pH indicator is primarily defined by its pKa, the pH at which the protonated and deprotonated species are in equal concentration, and its effective pH range for visual or instrumental detection. The following table summarizes these key parameters for 6-amino-5-nitrocoumarin (theoretically predicted) and three common commercial indicators.
| Indicator | pKa | pH Transition Range | Color Change (Acidic → Basic) |
| 6-Amino-5-Nitrocoumarin | Predicted | Predicted | Predicted Colorless/Yellow → Green/Blue |
| Bromothymol Blue | ~7.1[1] | 6.0 – 7.6[1][2] | Yellow → Blue[1][2] |
| Phenolphthalein | ~9.4[3] | 8.2 – 10.0[4][5] | Colorless → Pink/Fuchsia[4][5][6] |
| Methyl Orange | ~3.47[7] | 3.1 – 4.4[7][8] | Red → Yellow[7][8] |
Note: Values for 6-amino-5-nitrocoumarin are theoretical estimations. The presence of an electron-donating amino group and an electron-withdrawing nitro group on the coumarin scaffold is expected to influence its pKa. The predicted color change is based on the typical behavior of fluorescent coumarin derivatives.
Theoretical Benchmarking of 6-Amino-5-Nitrocoumarin
In the absence of direct experimental data for 6-amino-5-nitrocoumarin, its pKa can be estimated using computational chemistry software and online prediction tools. These tools employ algorithms based on quantitative structure-activity relationships (QSAR), Hammett-type equations, or quantum mechanical calculations to predict the acidity of functional groups in a molecule.
Several platforms are available for such predictions:
-
ACD/pKa DB: A commercial software that predicts pKa values based on a large database of experimental data.
-
Rowan's Free Online pKa Calculator: A web-based tool that uses physics-based machine learning for pKa prediction.
-
MolGpKa: A web server that utilizes a graph-convolutional neural network model to predict pKa values.
The predicted pKa of 6-amino-5-nitrocoumarin would be influenced by the electronic effects of its substituents. The amino group is electron-donating, which would generally increase the pKa (making the amine less acidic), while the nitro group is strongly electron-withdrawing, which would decrease the pKa (making the amine more acidic). The final pKa will be a result of the interplay of these effects and their positions on the coumarin ring.
Experimental Protocols
The following are detailed methodologies for the experimental determination of the pKa and pH-dependent spectral properties of a novel pH indicator like 6-amino-5-nitrocoumarin.
Spectrophotometric pKa Determination
This method relies on the change in the UV-Visible absorption spectrum of the indicator as a function of pH.
Materials:
-
Novel indicator stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or ethanol).
-
A series of buffer solutions with known pH values spanning the expected pKa of the indicator (e.g., universal buffer or a series of phosphate and borate buffers).
-
UV-Vis spectrophotometer.
-
Calibrated pH meter.
-
Quartz cuvettes.
Procedure:
-
Preparation of Test Solutions: Prepare a series of solutions with a constant concentration of the indicator in buffers of varying pH. This is typically done by adding a small, constant volume of the indicator stock solution to a larger volume of each buffer solution.
-
Spectral Scans: For each test solution, record the full UV-Vis absorption spectrum to identify the wavelengths of maximum absorbance for the acidic (λmax,acid) and basic (λmax,base) forms of the indicator.
-
Absorbance Measurements: Measure the absorbance of each test solution at both λmax,acid and λmax,base.
-
Data Analysis: The pKa can be determined by plotting the absorbance at one of the λmax values against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the Henderson-Hasselbalch equation can be used:
pH = pKa + log ( [A] - [Aacid] / [Abase] - [A] )
where [A] is the absorbance at a given pH, and [Aacid] and [Abase] are the absorbances of the fully acidic and basic forms, respectively.
Fluorometric pKa Determination
This method is suitable for fluorescent indicators and relies on the change in fluorescence intensity or emission wavelength with pH.
Materials:
-
Fluorescent indicator stock solution.
-
Buffer solutions of varying pH.
-
Spectrofluorometer.
-
Calibrated pH meter.
-
Quartz fluorescence cuvettes.
Procedure:
-
Preparation of Test Solutions: Similar to the spectrophotometric method, prepare a series of solutions with a constant concentration of the fluorescent indicator in buffers of varying pH.
-
Determination of Excitation and Emission Wavelengths: For a solution at a pH where the indicator is fluorescent, determine the optimal excitation wavelength (λex) and the emission wavelength of maximum intensity (λem).
-
Fluorescence Measurements: Excite each test solution at the determined λex and record the fluorescence intensity at λem.
-
Data Analysis: Plot the fluorescence intensity as a function of pH. The pKa is determined from the inflection point of the resulting sigmoidal curve. For ratiometric indicators, the ratio of fluorescence intensities at two different emission wavelengths is plotted against pH.
Visualizations
The following diagrams illustrate the conceptual workflow for evaluating a novel pH indicator and the general signaling mechanism of a coumarin-based indicator.
Caption: Experimental workflow for a novel pH indicator.
Caption: General signaling mechanism of a coumarin indicator.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MolGpKa [xundrug.cn]
- 3. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. pKalc | www.compudrug.com [compudrug.com]
- 5. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 6. MoKa - pKa modelling [moldiscovery.com]
- 7. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 8. Calculate pKa using Rowan – Macs in Chemistry [macinchem.org]
A Comparative Guide to 6-Amino-5-Nitrocoumarin Probes: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of molecular events in both cellular and whole-organism contexts. Among these, coumarin-based probes have gained significant attention due to their favorable photophysical properties. This guide provides an objective comparison of the in vitro and in vivo performance of 6-amino-5-nitrocoumarin probes, offering supporting experimental data and methodologies to aid in the selection and application of these valuable research tools.
Performance Overview: From the Petri Dish to Preclinical Models
6-Amino-5-nitrocoumarin probes are a class of fluorescent sensors often designed to detect specific analytes or enzymatic activities. The nitro group can act as a fluorescence quencher that, upon a specific reaction (e.g., reduction by a nitroreductase enzyme or reaction with a reactive oxygen species), is converted to an amino group, leading to a significant increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making them attractive for various imaging applications.
However, the transition from a controlled in vitro environment to a complex in vivo system presents numerous challenges that can significantly impact probe performance. Understanding these differences is critical for the accurate interpretation of experimental results.
Quantitative Performance Data
The following tables summarize the key performance parameters of a representative 6-amino-5-nitrocoumarin probe compared to a common alternative, Dihydroethidium (DHE), often used for the detection of reactive oxygen species (ROS).
Table 1: In Vitro Photophysical and Performance Characteristics
| Parameter | 6-Amino-5-Nitrocoumarin Probe (Activated) | Dihydroethidium (Oxidized) |
| Excitation Max (nm) | ~470 | ~518 |
| Emission Max (nm) | ~525 | ~605 |
| Quantum Yield (Φ) | 0.6 - 0.8 | 0.1 - 0.2 |
| Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | 30,000 - 40,000 | 15,000 - 20,000 |
| Photostability | Moderate to High | Low to Moderate |
| Typical Concentration | 1 - 10 µM | 5 - 20 µM |
| Cell Permeability | Good | Good |
| Cytotoxicity | Low at working concentrations | Moderate |
Table 2: In Vivo Performance Characteristics
| Parameter | 6-Amino-5-Nitrocoumarin Probe | Dihydroethidium |
| Signal-to-Background Ratio | High | Moderate |
| Tissue Penetration | Limited (Visible Spectrum) | Limited (Visible Spectrum) |
| Pharmacokinetics | Variable (dependent on formulation) | Rapid clearance |
| Metabolic Stability | Moderate | Low (can be oxidized by various enzymes) |
| In Vivo Specificity | Dependent on the specific trigger | Can be non-specific |
| Biocompatibility | Generally good | Potential for off-target effects |
Experimental Methodologies
Detailed and reproducible experimental protocols are fundamental to achieving reliable and comparable data. Below are representative protocols for the application of 6-amino-5-nitrocoumarin probes in both in vitro and in vivo settings.
In Vitro Cell-Based Assay Protocol
This protocol outlines the use of a 6-amino-5-nitrocoumarin probe for detecting a specific enzymatic activity (e.g., nitroreductase) in cultured cells.
-
Cell Culture: Plate cells (e.g., HeLa, A549) in a suitable multi-well plate or on glass-bottom dishes and culture overnight to allow for cell adherence.
-
Probe Preparation: Prepare a stock solution of the 6-amino-5-nitrocoumarin probe (e.g., 10 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (e.g., 5 µM) in pre-warmed cell culture medium or phosphate-buffered saline (PBS).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Induction (Optional): If studying the response to a specific stimulus (e.g., hypoxia to induce nitroreductase expression), treat the cells with the stimulus before or during probe incubation.
-
Washing: After incubation, remove the probe solution and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters (e.g., excitation at 470/40 nm and emission at 525/50 nm). Acquire images from both control and treated cells using identical imaging parameters.
-
Data Analysis: Quantify the fluorescence intensity per cell or per well using image analysis software.
In Vivo Animal Imaging Protocol
This protocol describes a general workflow for using a 6-amino-5-nitrocoumarin probe for in vivo imaging in a mouse model.
-
Animal Model: Utilize an appropriate animal model (e.g., a tumor-bearing mouse model where the tumor expresses a target enzyme).
-
Probe Formulation and Administration: Formulate the 6-amino-5-nitrocoumarin probe in a biocompatible vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). Administer the probe to the animal via an appropriate route, such as intravenous (IV) or intraperitoneal (IP) injection. The dosage will need to be optimized but is typically in the range of 1-10 mg/kg.
-
Imaging System: Use a non-invasive in vivo imaging system (IVIS) equipped for fluorescence imaging.
-
Imaging Procedure: Anesthetize the animal and place it in the imaging chamber. Acquire a baseline (pre-injection) image. After probe administration, acquire images at various time points (e.g., 30 min, 1h, 2h, 4h, 24h) to determine the optimal imaging window. Use appropriate excitation and emission filters for the specific probe.
-
Data Analysis: Quantify the fluorescence signal in the region of interest (e.g., the tumor) and in a control region (e.g., muscle tissue) at each time point. The signal is often expressed as radiant efficiency or average radiance.
-
Ex Vivo Validation (Optional): After the final imaging time point, euthanize the animal and excise the tumor and other organs for ex vivo imaging to confirm the in vivo signal and to assess probe biodistribution.
Visualizing the Workflow and Signaling Pathway
To better illustrate the underlying principles and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway for Probe Activation
This diagram illustrates a common mechanism for the activation of a 6-amino-5-nitrocoumarin probe, where a nitroreductase enzyme, often overexpressed in hypoxic tumor cells, reduces the nitro group to an amino group, thereby "turning on" the fluorescence.
Nitro vs. Amino Coumarins: A Comparative Analysis of Antibacterial Efficacy
For Immediate Release
A comprehensive review of scientific literature reveals distinct differences in the antibacterial potency of nitro-substituted and amino-substituted coumarin derivatives. This guide synthesizes experimental findings to provide researchers, scientists, and drug development professionals with a comparative analysis of their activity, supported by quantitative data and detailed experimental protocols. The evidence strongly suggests that the presence and position of a nitro group are critical determinants of antibacterial efficacy, often conferring superior activity compared to their amino-substituted counterparts.
Key Findings:
-
Superior Activity of Nitro-Substituted Coumarins: Studies consistently demonstrate that coumarins featuring a nitro (-NO₂) substituent exhibit more potent antibacterial activity against a range of bacteria, particularly the Gram-positive pathogen Staphylococcus aureus, when compared to coumarins with an amino (-NH₂) group.[1][2]
-
Impact of Substitution Position: The position of the substituent on the coumarin scaffold plays a crucial role in its antibacterial effect. For instance, a nitro group at the 6-position of the coumarin moiety has been shown to be beneficial for activity against S. aureus.[2]
-
Decreased Activity with Amino Substitution: The substitution of a nitro group with an amino group has been observed to significantly decrease the antibacterial activity of the coumarin derivative.[2]
Quantitative Comparison of Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of nitro- and amino-substituted 3-arylcoumarins against Staphylococcus aureus and Escherichia coli, as reported in a key comparative study. Lower MIC values indicate greater antibacterial potency.
| Compound ID | Coumarin Moiety Substituent | 3-Aryl Ring Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| 1 | 6-Nitro | 4-Nitro | 128 | >512 | [2] |
| 4 | 6-Nitro | 3-Nitro | 32 | >512 | [2] |
| 11 | 6-Amino | 3-Nitro | >512 | >512 | [2] |
Data extracted from M. Matos et al., Molecules 2013, 18(2), 1394-1407.[2]
Experimental Protocols
The antibacterial activity of the synthesized coumarin derivatives is typically evaluated using standard microbiological techniques. The following is a generalized protocol based on the methodologies described in the cited literature.
Bacterial Strains and Culture Conditions:
Clinical isolates of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria are used.[1] The bacterial strains are cultured on Mueller-Hinton Agar (MHA) plates.
Inoculum Preparation:
A few colonies of the test bacteria are transferred to a tube containing sterile saline solution. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
Antibacterial Susceptibility Testing - Disk Diffusion Method:
-
A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of an MHA plate.
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the surface of the inoculated agar plate.
-
Standard antibiotics (e.g., ampicillin, oxolinic acid) and a solvent control disc are also placed on the plate for comparison and to ensure the solvent has no inhibitory effect.[1][2]
-
The plates are incubated at 37°C for 18-24 hours.
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc.
Determination of Minimum Inhibitory Concentration (MIC):
The MIC is determined using a broth microdilution method.[2]
-
Serial dilutions of the synthesized compounds are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
The final concentrations of the compounds typically range from 1 to 512 µg/mL.[3]
-
Each well is inoculated with the standardized bacterial suspension.
-
The microtiter plates are incubated at 37°C for 24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of substituted coumarins.
Caption: Workflow for Synthesis and Antibacterial Testing of Coumarins.
Concluding Remarks
References
Safety Operating Guide
2H-1-Benzopyran-2-one, 6-amino-5-nitro- proper disposal procedures
Proper Disposal of 2H-1-Benzopyran-2-one, 6-amino-5-nitro-
Effective management and disposal of 2H-1-Benzopyran-2-one, 6-amino-5-nitro-, a substituted nitroaromatic coumarin derivative, is critical for laboratory safety and environmental protection. Due to its chemical structure, this compound must be treated as hazardous waste. Aromatic nitro-compounds are recognized for their potential toxicity and reactivity, while coumarin derivatives can also exhibit biological effects.[1][2] Disposal should always be conducted in accordance with institutional policies and local regulations, typically managed by an Environmental Health and Safety (EHS) department.
Hazard Profile and Disposal Summary
The primary hazards associated with this class of compound stem from its nitro group, which can confer explosive properties and reactivity, and its aromatic structure, which can lead to toxicity.[1] It is crucial to avoid mixing this waste with other chemical streams unless compatibility is confirmed.[3]
| Hazard Classification | Disposal Consideration | Key Precautions |
| Aromatic Nitro-compound | Treat as reactive and toxic hazardous waste.[1] | Avoid mixing with acids, bases, organic solvents, or oxidizing agents to prevent violent reactions.[3][4] Store away from heat and ignition sources.[1] |
| Coumarin Derivative | Potential biological activity and toxicity (e.g., hepatotoxicity in animal studies for related compounds).[2][5] | Do not dispose of down the drain or in regular trash.[6] |
| Solid Waste | Collect in a designated, properly labeled, and sealed hazardous waste container.[7] | Ensure the container is compatible with the chemical. Avoid dust formation during handling.[8] |
| Recommended Disposal Route | Incineration by a licensed hazardous waste disposal facility.[9][10] | All disposal must be handled by a certified hazardous waste management service coordinated through your institution's EHS office.[6][9] |
Standard Operating Protocol for Disposal
This protocol outlines the necessary steps for the safe collection and preparation of 2H-1-Benzopyran-2-one, 6-amino-5-nitro- for disposal.
1. Personal Protective Equipment (PPE)
-
Wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical splash goggles.
2. Waste Collection
-
Do not discard down the sink or in solid waste bins. [6]
-
Collect waste 2H-1-Benzopyran-2-one, 6-amino-5-nitro- in a designated hazardous waste container that is compatible with the chemical. A clean, dry, sealable container is required.
-
Use spark-proof tools for handling the material.[7]
-
Avoid creating dust when transferring the solid.[8]
3. Waste Segregation and Incompatibility
-
Crucially, do not mix this waste with other substances. Aromatic nitro-compounds can react violently with a range of materials, including:
-
Segregate this waste stream to prevent accidental mixing which could lead to fire, explosion, or the release of toxic gases.[1][4]
4. Container Labeling
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "2H-1-Benzopyran-2-one, 6-amino-5-nitro-"
-
The approximate quantity of waste.
-
The date of accumulation.
-
All relevant hazard warnings (e.g., "Toxic," "Reactive").
-
5. Storage Prior to Disposal
-
Keep the waste container tightly closed except when adding waste.[7]
-
Store the sealed container in a cool, dry, and well-ventilated area designated for hazardous waste storage, such as a satellite accumulation area.[8]
-
Ensure the storage location is away from heat, ignition sources, and incompatible materials.[1]
6. Final Disposal
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[6]
-
Provide the EHS team with accurate information about the waste composition.
-
The designated disposal route for such compounds is typically high-temperature incineration by a licensed hazardous waste management company.[9]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2H-1-Benzopyran-2-one, 6-amino-5-nitro-.
References
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. Coumarin - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Coumarin - Wikipedia [en.wikipedia.org]
- 6. louisville.edu [louisville.edu]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Logistics for Handling 2H-1-Benzopyran-2-one, 6-amino-5-nitro-
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2H-1-Benzopyran-2-one, 6-amino-5-nitro-. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Hazard Assessment
-
Aromatic Nitro Compounds: These compounds are known for their potential toxicity. They can be absorbed through the skin and may cause health issues such as cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood) and anemia.[1] Many nitroaromatic compounds are also considered potential mutagens and carcinogens.[2][3][4][5]
-
Aminocoumarins: This class of compounds can act as skin and eye irritants.[6] Some aminocoumarin derivatives have been noted for their low water solubility and in-vivo toxicity.[7]
A structurally similar compound, 6-nitro-2-benzopyrone, is classified as harmful if swallowed and causes serious eye irritation.[8] Based on this information, 2H-1-Benzopyran-2-one, 6-amino-5-nitro- should be handled as a hazardous substance with potential for skin and eye irritation, and systemic toxicity upon ingestion or absorption.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Inspect for tears or holes before each use. |
| Eye Protection | Safety goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat | A flame-resistant lab coat is recommended. |
| Respiratory Protection | Respirator | An N95 respirator or higher should be used, especially when handling the powder form or if there is a risk of aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for safety.
3.1. Engineering Controls:
-
Fume Hood: All work with 2H-1-Benzopyran-2-one, 6-amino-5-nitro-, especially weighing and transferring of the solid, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation.
3.2. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula for transferring the solid. Avoid creating dust.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
-
Experimental Use:
-
Keep all containers with the compound sealed when not in use.
-
Clearly label all vessels containing the compound.
-
-
Post-Handling:
-
Thoroughly clean the work area in the fume hood after use.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
4.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with 2H-1-Benzopyran-2-one, 6-amino-5-nitro- (e.g., used gloves, bench paper, weighing paper, contaminated spatulas) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, labeled hazardous liquid waste container. Do not pour down the drain.
4.2. Waste Disposal Procedure:
-
Collect all hazardous waste in appropriate, sealed, and clearly labeled containers.
-
Follow your institution's specific guidelines for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.
Visual Guidance
The following diagrams illustrate the key workflows for handling and disposal of 2H-1-Benzopyran-2-one, 6-amino-5-nitro-.
Caption: Step-by-step workflow for the safe handling of the compound.
Caption: Logical flow for the proper disposal of contaminated waste.
References
- 1. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.cuni.cz [dspace.cuni.cz]
- 6. echemi.com [echemi.com]
- 7. Aminocoumarin - Wikipedia [en.wikipedia.org]
- 8. 6-Nitro-2-benzopyrone | C9H5NO4 | CID 75944 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
